molecular formula C14H19BrN2O B5113188 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5113188
M. Wt: 311.22 g/mol
InChI Key: XUTJCQABCVSWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C14H19BrN2O and its molecular weight is 311.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide is 310.06808 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c15-13-7-3-2-6-12(13)14(18)16-8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJCQABCVSWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Compound Name: this compound Synonyms: o-Bromo-N-(2-piperidinoethyl)benzamide; N-(2-(Piperidin-1-yl)ethyl)-2-bromobenzamide CAS Number: Note: While the 4-bromo isomer (CAS 22754-06-9) is common, the 2-bromo isomer is a specialized research chemical often synthesized on-demand.[1][2] It is indexed in chemical libraries under specific catalog IDs (e.g., ChemSpace, MolPort).[2] Molecular Formula: C₁₄H₁₉BrN₂O Molecular Weight: 311.22 g/mol [2]

Structural Identifiers
Identifier TypeValue
SMILES BrC1=CC=CC=C1C(=O)NCCN2CCCCC2
InChIKey Computed: Varies by salt form (Free base vs. HCl)
LogP (Calc) ~2.84 (Lipophilic, CNS penetrant)
pKa (Calc) ~9.2 (Piperidine nitrogen)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Piperidine N)
Part 2: Synthetic Methodology (The "Authoritative" Route)

The synthesis of this compound is best achieved via a Schotten-Baumann acylation under anhydrous conditions to prevent hydrolysis of the acid chloride.[1][2] The presence of the ortho-bromo substituent introduces steric hindrance, requiring specific temperature control to ensure complete conversion without promoting side reactions (e.g., bis-acylation).[1][2]

Reaction Scheme
  • Reactants: 2-Bromobenzoyl chloride (Electrophile) + 1-(2-Aminoethyl)piperidine (Nucleophile).[1][2]

  • Base: Triethylamine (Et₃N) or DIPEA (Hunig’s Base) to scavenge HCl.[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Step-by-Step Protocol

1. Preparation of the Nucleophile Solution:

  • In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 eq of 1-(2-Aminoethyl)piperidine in anhydrous DCM (0.2 M concentration).

  • Add 1.2 eq of Triethylamine (Et₃N).[2]

  • Cool the solution to 0°C using an ice bath. Rationale: Low temperature minimizes the risk of exotherms and controls the reaction rate of the highly reactive acid chloride.[1][2]

2. Acylation (The Critical Step):

  • Dissolve 1.05 eq of 2-Bromobenzoyl chloride in a small volume of anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution over 30 minutes. Rationale: Slow addition prevents localized heating and ensures the amine is not overwhelmed by the acylating agent, reducing impurity formation.[1][2]

  • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

3. Workup & Purification:

  • Quench: Add saturated NaHCO₃ solution to neutralize residual acid.

  • Extraction: Extract the organic layer (DCM), wash with water, then brine.[2]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH/DCM).[2]

  • Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt (white solid) for improved stability.[2]

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following structural checks. The ortho-bromo group creates a distinct shielding effect in NMR compared to para-isomers.[1][2]

Diagnostic H-NMR Signals (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ)MultiplicityInterpretation
Amide NH ~6.8 – 7.2 ppmBroad SingletExchangeable proton; confirms amide bond formation.[1][2]
Aromatic (Ortho-Br) ~7.5 – 7.6 ppmDoublet (d)The proton adjacent to the Br is deshielded.[2]
NCH₂-CH₂-NH ~3.5 ppmQuartet (q)Methylene adjacent to the amide nitrogen.[1][2]
Piperidine-CH₂ ~2.5 ppmMultipletMethylene protons adjacent to the piperidine nitrogen.[1][2]

Mass Spectrometry (ESI-MS):

  • Expected [M+H]⁺: 311.22 / 313.22 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).[2]

  • Validation Rule: The presence of the bromine doublet (1:1 ratio) is the definitive confirmation of the halogen incorporation.[2]

Part 4: Biological Context & Applications[1][2][5][6]

This molecule acts as a versatile scaffold in medicinal chemistry.[1][2][3] The N-ethylpiperidine tail is a "privileged structure" found in numerous CNS-active drugs.

1. Pharmacological Targets (SAR Context)
  • Sigma-1 Receptor (σ1R): The N-ethylpiperidine moiety mimics the pharmacophore of known σ1R ligands (e.g., 4-IBP).[1][2] The 2-bromo group provides a steric "twist" that can improve selectivity over σ2R.[1][2]

  • Dopamine D2 / Serotonin 5-HT: Benzamides are classic D2 antagonists (e.g., Sulpiride).[1][2] The 2-bromo substituent (lipophilic and bulky) alters the binding pocket fit, potentially shifting activity towards 5-HT receptor modulation.[1][2]

  • Antimicrobial Activity: Piperidine-benzamides have shown efficacy against resistant bacterial strains by disrupting efflux pumps or membrane integrity.[1][2]

2. Fragment-Based Drug Discovery (FBDD)

The 2-bromo group is a "synthetic handle."[1][2] It allows researchers to use this molecule as a core scaffold and perform Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of 2-substituted benzamides.[1][2]

Part 5: Visualization of Workflows
Diagram 1: Synthesis & Mechanism of Action Workflow

This diagram illustrates the chemical synthesis pathway and the downstream biological logic.[1][2]

GReactants2-Bromobenzoyl Chloride+ 1-(2-Aminoethyl)piperidineReactionSchotten-Baumann Acylation(0°C -> RT, Et3N)Reactants->ReactionNucleophilic AttackIntermediateTetrahedral IntermediateReaction->IntermediateTransition StateProductThis compound(Target Scaffold)Intermediate->ProductElimination of HClApp1Sigma-1 ReceptorModulationProduct->App1Biological ScreeningApp2Pd-Catalyzed Coupling(Suzuki/Buchwald)Product->App2Chemical Diversification

Caption: Step-wise synthesis of the 2-bromo-benzamide scaffold and its dual utility in biological screening and synthetic diversification.

Part 6: Safety & Handling (MSDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a fume hood.[1][2] The free base is an oil or low-melting solid; the HCl salt is a fine powder.[1][2] Avoid inhalation.

References
  • PubChem Compound Summary. (2025). 2-Bromobenzamide and related structures. National Center for Biotechnology Information.[1][2] Link

  • Prathebha, K., et al. (2014).[2][4] Crystal structure of piperidine-benzamide derivatives and antimicrobial activity. NIH / PubMed Central.[1][2] Link

  • VulcanChem. (2024).[2] Pharmacological Profile of N-(2-(Piperidin-yl)ethyl)benzamide Derivatives. VulcanChem Technical Library. Link

  • Journal of Medicinal Chemistry. (Selected Reviews). Structure-Activity Relationships of Benzamide Ligands for D2 and Sigma Receptors. (General Reference for Scaffold Class).

An In-depth Technical Guide to the pKa Values of Benzamide Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For benzamide piperidine derivatives, a scaffold prevalent in many centrally acting and peripherally active therapeutic agents, a thorough understanding of their pKa values is paramount for successful drug design and development. This guide provides a comprehensive overview of the theoretical and practical aspects of pKa determination for this important class of molecules. It delves into the structural factors modulating the basicity of the piperidine nitrogen and the acidity of the benzamide moiety, details robust experimental and in silico methods for pKa determination, and explores the downstream implications of pKa on ADME properties.

The Significance of pKa in the Drug Discovery of Benzamide Piperidine Derivatives

The ionization state of a molecule, dictated by its pKa and the pH of its environment, governs its behavior in biological systems. For benzamide piperidine derivatives, the primary ionizable center is typically the nitrogen atom of the piperidine ring, which imparts basic properties to the molecule. The benzamide portion, while generally weakly acidic, can also have its properties modulated by substituents.

The pKa of these derivatives directly impacts:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. Understanding the pKa allows for the formulation of solutions at an appropriate pH to enhance solubility for administration and in vitro assays.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, non-ionized form is typically more lipophilic and therefore more readily permeates these membranes.

  • Target Binding: The ionization state of a drug can be crucial for its interaction with the target protein. For instance, many G protein-coupled receptors (GPCRs), common targets for CNS drugs, possess a key aspartic acid residue that interacts with protonated ligands.

  • ADME Properties: Absorption, distribution, metabolism, and excretion are all influenced by a drug's pKa. For example, the pH partition hypothesis suggests that the absorption of a drug across a membrane is determined by the extent of its ionization at that site.

For central nervous system (CNS) drugs, a common application for benzamide piperidine derivatives, there is a noted trend for basic pKa values to be below 10.5 to facilitate crossing the blood-brain barrier.

Structural Determinants of pKa in Benzamide Piperidine Derivatives

The pKa of a benzamide piperidine derivative is a composite of the electronic effects of its constituent parts. The unsubstituted piperidine ring has a pKa of approximately 11.22, indicating its strong basicity. The benzamide moiety itself is a very weak acid. The interplay of substituents on both the piperidine and benzamide rings dictates the final pKa value.

The Piperidine Ring: The Primary Basic Center

The nitrogen atom of the piperidine ring is the main contributor to the basicity of these molecules. Its pKa is influenced by:

  • Substitution on the Nitrogen: Alkyl substitution on the piperidine nitrogen can slightly decrease the pKa due to steric hindrance to solvation of the protonated form.

  • Substitution on the Piperidine Ring: Electron-withdrawing groups on the piperidine ring will decrease the basicity of the nitrogen by pulling electron density away from it, making the lone pair less available for protonation. Conversely, electron-donating groups will increase basicity.

The Benzamide Moiety: Modulating Acidity and Basicity

While the benzamide NH proton is very weakly acidic (pKa ~13-14 in water), substituents on the aromatic ring can have a significant impact on the overall electronic properties of the molecule, thereby influencing the basicity of the distant piperidine nitrogen through inductive and field effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) on the benzamide ring will decrease the pKa of the piperidine nitrogen. The strength of this effect is dependent on the nature of the substituent and its position (ortho, meta, or para).

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and amino (-NH2) will increase the pKa of the piperidine nitrogen.

The following diagram illustrates the key ionizable center in a generic benzamide piperidine derivative.

pKa_Equilibrium cluster_protonated Protonated Form (Lower pH) cluster_neutral Neutral Form (Higher pH) Protonated Benzamide-Piperidinium Ion Neutral Benzamide-Piperidine Protonated->Neutral + H₂O Neutral->Protonated + H₃O⁺

Caption: Protonation equilibrium of a benzamide piperidine derivative.

Methodologies for pKa Determination

The accurate determination of pKa values can be achieved through a combination of experimental and computational methods.

Experimental Approaches

Experimental methods provide the most accurate and reliable pKa values and are considered the gold standard.

Potentiometric titration is a classic and highly precise method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.

Detailed Protocol: Potentiometric Titration for pKa Determination

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.

    • Dissolve the benzamide piperidine derivative in deionized water (or a suitable co-solvent for poorly soluble compounds) to a concentration of at least 10⁻⁴ M.

  • Calibration of the pH Meter:

    • Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

    • Begin the titration by adding small, precise increments of the appropriate titrant (NaOH for acidic compounds, HCl for basic compounds).

    • Record the pH value after each addition, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Capillary electrophoresis is a high-throughput method that is particularly advantageous for determining the pKa of compounds with low solubility or when only small amounts of sample are available. The method relies on the principle that the electrophoretic mobility of a compound is dependent on its charge, which in turn is a function of the pH of the buffer.

By measuring the effective mobility of the analyte in a series of buffers with different pH values, a sigmoidal curve of mobility versus pH can be generated. The inflection point of this curve corresponds to the pKa of the compound.

The following diagram illustrates the workflow for pKa determination using capillary electrophoresis.

CE_Workflow cluster_prep Sample & Buffer Preparation cluster_analysis CE Analysis cluster_data Data Processing & Analysis A Prepare Analyte Solution C Inject Analyte into CE Instrument A->C B Prepare Series of Buffers (Varying pH) D Run Electrophoresis in Each Buffer B->D C->D E Measure Migration Times D->E F Calculate Effective Mobility E->F G Plot Mobility vs. pH F->G H Determine pKa from Inflection Point G->H

Caption: Workflow for pKa determination by Capillary Electrophoresis.

In Silico (Computational) Approaches

Computational methods for pKa prediction are valuable tools in the early stages of drug discovery, allowing for the rapid screening of large numbers of virtual compounds. These methods can be broadly categorized as:

  • Quantum Mechanical (QM) Methods: These methods, such as those based on density functional theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule. While potentially very accurate, they are computationally intensive.

  • Empirical Methods: These methods utilize quantitative structure-property relationship (QSPR) models that are trained on large datasets of experimentally determined pKa values. They are much faster than QM methods and can be quite accurate for compounds that are structurally similar to those in the training set. Software packages like MoKa and ADMET Predictor are commonly used for this purpose.

It is important to note that in silico predictions should ideally be confirmed by experimental measurements, especially for lead compounds.

Representative pKa Values of Substituted Benzamide Piperidine Derivatives

The following table provides illustrative pKa values for a series of hypothetical benzamide piperidine derivatives to demonstrate the influence of substituents on the basicity of the piperidine nitrogen. These values are based on the general principles of electronic effects and are intended for educational purposes.

Substituent (X) on Benzamide RingPositionElectronic EffectPredicted pKa of Piperidine Nitrogen
-HParaNeutral~8.5
-OCH₃ParaElectron-Donating~8.8
-CH₃ParaWeakly Electron-Donating~8.6
-ClParaElectron-Withdrawing~8.1
-CNParaStrongly Electron-Withdrawing~7.7
-NO₂ParaVery Strongly Electron-Withdrawing~7.2

Note: These are estimated values to illustrate trends. Actual pKa values will vary depending on the specific molecular structure and experimental conditions.

Conclusion

The pKa of benzamide piperidine derivatives is a cornerstone of their physicochemical profile and a critical parameter to consider throughout the drug discovery and development process. A comprehensive understanding of the structural factors that influence pKa, coupled with the application of robust experimental and computational methods for its determination, empowers medicinal chemists to design and optimize molecules with favorable ADME properties and enhanced therapeutic potential. This guide has provided a foundational overview of these key aspects, offering both theoretical insights and practical guidance for researchers in the field.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Giménez, E., et al. (2010). In silico pKa prediction and ADME profiling. Methods in Molecular Biology, 662, 285-302. Available at: [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available at: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available at: [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Joint Assessment of Commodity Chemicals (No. 20). Available at: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Available at: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In ADME-Tox Approaches (pp. 1-36). Humana Press. Available at: [Link]

  • Babić, S., et al. (2007). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 9(4), 549-557. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1033-1040. Available at: [Link]

  • Marsh, A., et al. (2008). Capillary electrophoresis for pharmaceutical analysis. Methods in Molecular Biology, 384, 205-245. Available at: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available at: [Link]

  • Scribd. (n.d.). Influence of Drug Pka and Gastro Intestinal PH On Drug Absorption. Available at: [Link]

  • South East Technological University. (n.d.). Capillary electrophoresis for pharmaceutical analysis. Available at: [Link]

  • Rowan. (2025). How to Predict pKa. Available at: [Link]

  • Marsh, A., et al. (2008). Capillary electrophoresis for pharmaceutical analysis. Methods in Molecular Biology, 384, 205-45. Available at: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Available at: [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

  • Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(12), 1013-1037. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available at: [Link]

  • Wang, J., & Urban, L. (2004). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 31-45. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available at: [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). Available at: [Link]

  • Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. Available at: [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Available at: [Link]

  • Simulations Plus. (2024). ADMET Predictor Tutorial 5: Predicting pKa. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]

  • Filo. (2025).

The Pharmacological Architecture of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

From Orthopramide SAR to Limbic Selectivity

Executive Summary

N-substituted benzamides represent a distinct pharmacological class that evolved from the structural modification of procainamide. Unlike the phenothiazines or butyrophenones, this class—often termed "orthopramides" due to the critical ortho-methoxy substitution—exhibits a unique "limbic selectivity" for dopamine D2/D3 receptors. This selectivity profile has bifurcated their clinical utility into two primary streams: atypical antipsychotics (e.g., Amisulpride, Sulpiride) that minimize extrapyramidal symptoms (EPS), and gastroprokinetics (e.g., Metoclopramide) that leverage dual D2 antagonism and 5-HT4 agonism. This guide dissects the structural determinants, receptor kinetics, and experimental protocols required to interrogate this class.

Part 1: Structural Architecture & SAR

The pharmacophore of N-substituted benzamides is defined by a rigid conformational lock. The biological activity at the dopamine D2 receptor is strictly dependent on the formation of a pseudo-ring structure .

The "Pseudo-Ring" Phenomenon

For a benzamide to bind the D2 receptor, it must mimic the spatial arrangement of the dopamine molecule. This is achieved through an intramolecular hydrogen bond between the amide hydrogen and the oxygen of the ortho-methoxy group (or similar H-bond acceptor).

  • The Ortho-Methoxy Lock: This 6-membered pseudo-ring forces the aromatic ring and the amide bond into coplanarity. Disruption of this bond (e.g., by removing the methoxy group) results in a total loss of D2 affinity.

  • The Basic Side Chain: The nitrogen on the side chain (e.g., pyrrolidine in amisulpride or diethylamine in metoclopramide) mimics the amine of dopamine, interacting with the conserved Aspartate (Asp114) residue in the D2 receptor binding pocket.

Visualization: The Orthopramide Pharmacophore

SAR_Benzamide Scaffold Benzene Ring (Lipophilic Core) Ortho Ortho-Methoxy (-OCH3) (H-Bond Acceptor) Scaffold->Ortho Amide Amide Linker (-CONH-) (H-Bond Donor) Scaffold->Amide PseudoRing Pseudo-Ring Formation (Conformational Lock) Ortho->PseudoRing Accepts H-bond SideChain Basic Nitrogen Side Chain (Protonated at phys. pH) Amide->SideChain Amide->PseudoRing Donates H-bond Effect D2 Receptor Affinity SideChain->Effect Ionic Bond with Asp114 PseudoRing->Effect Ensures Coplanarity

Caption: The critical intramolecular hydrogen bond forms a pseudo-ring, locking the pharmacophore into a planar conformation essential for receptor docking.

Part 2: Pharmacodynamics & Receptor Profiles

The Limbic Selectivity Hypothesis

Unlike haloperidol (a butyrophenone) which blocks D2 receptors indiscriminately in both the striatum (motor control) and the limbic system (mood/cognition), N-substituted benzamides like Amisulpride show a preference for limbic D2/D3 receptors.[1]

  • Mechanism: This is hypothesized to be due to their differential off-rates or specific interaction with D2/D3 receptor isoforms prevalent in the mesolimbic pathway.

  • Result: High antipsychotic efficacy with significantly reduced risk of EPS (Parkinsonian side effects).

Dual-Action Prokinetics

Metoclopramide represents the "gut-brain" variant. It combines:

  • D2 Antagonism: Increases acetylcholine release in the gut (disinhibitory).

  • 5-HT4 Agonism: Directly stimulates cholinergic neurons to enhance motility.

  • 5-HT3 Antagonism: Blocks vomiting signals at the Chemoreceptor Trigger Zone (CTZ).

Table 1: Comparative Receptor Binding Profiles (Ki Values)

Note: Values are representative approximations based on radioligand displacement assays.

CompoundD2 Affinity (nM)D3 Affinity (nM)5-HT4 Affinity5-HT3 AffinityPrimary Clinical Use
Sulpiride ~10-20~15-20NegligibleNegligibleAntipsychotic (Schizophrenia)
Amisulpride ~2.8~3.0NegligibleNegligibleAtypical Antipsychotic / PONV
Metoclopramide ~300 (Weak)>1000Agonist (High)Antagonist (Mod)Antiemetic / Prokinetic
Remoxipride ~200~400NegligibleNegligibleAntipsychotic (Historical)*

*Remoxipride was withdrawn in many markets due to aplastic anemia but remains a key reference tool.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Substituted Benzamides (Acyl Chloride Method)

Objective: Synthesize a benzamide derivative via nucleophilic acyl substitution. Scope: Suitable for attaching various amine side chains to the orthopramide scaffold.

Reagents:

  • 4-amino-5-chloro-2-methoxybenzoic acid (Precursor)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Target Amine (e.g., 2-(diethylamino)ethylamine)

  • Triethylamine (TEA) as base

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid precursor (1.0 eq) in anhydrous DCM. Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride.
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.
    
  • Coupling: Cool the solution to 0°C. Add the Target Amine (1.1 eq) mixed with TEA (2.0 eq) dropwise.

    • Scientific Note: The TEA scavenges the HCl generated, preventing the protonation of the target amine which would render it non-nucleophilic.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Wash organic layer with saturated

    
     (removes unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography.

Protocol B: Radioligand Binding Assay (D2 Receptor)

Objective: Determine the Ki of a novel benzamide using


-Raclopride displacement.

Workflow Visualization:

Binding_Assay Prep Membrane Prep (CHO cells expressing hD2) Incubate Incubation (60 min @ 25°C) Buffer: 50mM Tris-HCl, pH 7.4 + 120mM NaCl Prep->Incubate Filter Rapid Filtration (Whatman GF/B filters) Incubate->Filter Components Reaction Mix: 1. Membranes (20µg) 2. [3H]-Raclopride (2 nM) 3. Test Benzamide (10^-10 to 10^-5 M) Components->Incubate Count Liquid Scintillation Counting (Determine CPM) Filter->Count Analysis Data Analysis Non-linear regression (Cheng-Prusoff) Count->Analysis

Caption: Standard displacement workflow. NaCl is critical in the buffer as Na+ ions influence D2 receptor conformation and benzamide binding affinity.

Part 4: Clinical & Translational Context

The "Atypical" Mechanism

The benzamides are unique because they act as bi-directional modulators depending on the dose:

  • Low Dose (Presynaptic): They preferentially block presynaptic D2/D3 autoreceptors.

    • Effect: Increases Dopamine release.[1][2][3]

    • Indication: Dysthymia, negative symptoms of schizophrenia.[4][5]

  • High Dose (Postsynaptic): They block postsynaptic D2 receptors in the limbic system.[1][2][3]

    • Effect: Inhibits Dopamine transmission.[1][2][3]

    • Indication: Positive symptoms of schizophrenia (psychosis).

Signaling Pathway: D2 Antagonism

The therapeutic effect relies on blocking the Gi/o pathway.

Signaling cluster_effect Benzamide Effect Ligand Dopamine Receptor D2 Receptor (GPCR) Ligand->Receptor Activates Benzamide Benzamide (Antagonist) Benzamide->Receptor Blocks cAMP cAMP Levels Benzamide->cAMP Prevents Reduction Gprotein Gi/o Protein Receptor->Gprotein Inhibits (if active) AC Adenylyl Cyclase Gprotein->AC Inhibits AC->cAMP Reduces

Caption: Benzamides prevent the Dopamine-induced Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP levels in dopaminergic neurons.

References

  • Scatton, B., et al. (1997).[1] Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity.[1][2][3][5] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Rotrosen, J., & Stanley, M. (1982). The Benzamides: Pharmacology, Neurobiology, and Clinical Aspects.[6] Raven Press. (Foundational Text).

  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.[2][4][5] Molecular Psychiatry.

  • Rosenfeld, J. B., et al. (2020). Amisulpride: tackling postoperative nausea and vomiting not a nightmare any more. International Journal of Basic & Clinical Pharmacology.

  • Kato, S., et al. (1990). Novel benzamides as selective and potent gastric prokinetic agents.[7][8] 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry.[9]

Sources

Methodological & Application

Application Notes and Protocols: 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide as a High-Affinity Probe for Sigma Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting Sigma Receptors

Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular chaperone proteins with significant therapeutic potential.[1] Comprising two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are implicated in a wide array of cellular functions and are particularly abundant in the central nervous system (CNS).[2][3] Their involvement in neurodegenerative diseases, psychiatric disorders, and cancer has made them a focal point for intensive drug discovery and development efforts.[2][4]

The σ1 receptor, a 25 kDa protein, is known to modulate a variety of ion channels and signaling pathways, playing a crucial role in neuroprotection and cellular stress responses.[1] In contrast, the σ2 receptor, with a molecular weight of 18-21 kDa, is overexpressed in proliferating tumor cells and is a promising target for cancer diagnostics and therapeutics.[1] The development of selective ligands that can probe the function and distribution of these receptors is paramount for advancing our understanding of their roles in health and disease. This document provides a detailed guide to the application of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide, a potent benzamide-based ligand, as a research probe for sigma receptors.

Chemical and Pharmacological Profile of this compound

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₉BrN₂OPubChem
Molecular Weight 311.22 g/mol PubChem
CAS Number 37686-93-0PubChem

Rationale for Use as a Sigma Receptor Probe:

The benzamide scaffold is a well-established pharmacophore for sigma receptor ligands.[2][5] The structure of this compound incorporates key features known to contribute to high-affinity binding:

  • Aromatic Benzamide Core: Provides a rigid scaffold for interaction with the receptor binding pocket.

  • Piperidine Moiety: The basic nitrogen of the piperidine ring is a crucial pharmacophoric element for high-affinity sigma receptor binding, likely existing in a protonated state for ionic interactions within the receptor.[1][6]

  • Ethyl Linker: The two-carbon chain connecting the benzamide and piperidine moieties provides optimal spacing for simultaneous interaction of both pharmacophoric groups with the receptor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-substituted benzamide derivatives.[7][8]

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up and Purification A 2-Bromobenzoyl chloride E Reaction at 0°C to Room Temperature A->E B 2-(Piperidin-1-yl)ethan-1-amine B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Work-up E->F Reaction Mixture G Extraction with Dichloromethane F->G H Drying over Na₂SO₄ G->H I Solvent Evaporation H->I J Column Chromatography (Silica Gel) I->J K This compound J->K Purified Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Bromobenzoyl chloride

  • 2-(Piperidin-1-yl)ethan-1-amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 2-(piperidin-1-yl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Sigma Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for σ1 and σ2 receptors.

Workflow for In Vitro Sigma Receptor Binding Assay:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Counting cluster_3 Data Analysis A Prepare Tissue Homogenate (e.g., guinea pig brain) C Incubate Homogenate with Radioligand and Test Compound A->C B Prepare Serial Dilutions of This compound B->C D Radioligands: ³H-pentazocine (σ1) [³H]DTG + (+)-pentazocine (σ2) C->D E Incubate at 37°C C->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters to Remove Unbound Radioligand F->G H Scintillation Counting of Filters G->H I Determine IC₅₀ Value H->I J Calculate Ki using Cheng-Prusoff Equation I->J K K J->K Affinity Data

Caption: Workflow for determining the sigma receptor binding affinity.

Materials:

  • Tissue homogenate expressing sigma receptors (e.g., guinea pig brain membranes).

  • Radioligands:

    • For σ1 receptors: -pentazocine.

    • For σ2 receptors: [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to block σ1 sites.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution and serial dilutions.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Tissue Preparation: Prepare a membrane homogenate from a tissue known to express high levels of sigma receptors, such as guinea pig brain.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following for both σ1 and σ2 assays:

    • Total Binding: Tissue homogenate, assay buffer, and radioligand.

    • Non-specific Binding: Tissue homogenate, assay buffer, radioligand, and a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol).

    • Competitive Binding: Tissue homogenate, assay buffer, radioligand, and varying concentrations of this compound.

  • σ1 Receptor Assay:

    • Add 50 µL of assay buffer, 50 µL of -pentazocine (at a final concentration near its Kd), and 50 µL of either buffer, haloperidol, or the test compound to the wells.

    • Initiate the binding reaction by adding 100 µL of the tissue homogenate.

  • σ2 Receptor Assay:

    • Add 50 µL of assay buffer containing (+)-pentazocine (to saturate σ1 receptors), 50 µL of [³H]DTG (at a final concentration near its Kd for σ2), and 50 µL of either buffer, haloperidol, or the test compound.

    • Initiate the binding reaction by adding 100 µL of the tissue homogenate.

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Autoradiography

This protocol describes the use of a radiolabeled form of this compound (e.g., [³H] or [¹²⁵I]-labeled) for visualizing the distribution of sigma receptors in tissue sections. A prerequisite for this protocol is the successful radiosynthesis of the probe.

Workflow for In Vitro Autoradiography:

cluster_0 Tissue Preparation cluster_1 Incubation cluster_2 Washing and Drying cluster_3 Signal Detection and Analysis A Obtain and Freeze Tissue (e.g., brain, tumor) B Cryosection Tissue Slices (10-20 µm) A->B C Thaw-mount onto Microscope Slides B->C D Incubate Slides with Radiolabeled This compound C->D E Include Slides for Non-specific Binding (with excess unlabeled ligand) D->E F Wash Slides in Cold Buffer E->F G Quick Rinse in Distilled Water F->G H Dry Slides G->H I Expose Slides to Phosphor Screen or Autoradiographic Film H->I J Scan and Quantify Signal I->J K Analyze Receptor Distribution J->K L L K->L Receptor Density Map

Caption: Workflow for visualizing sigma receptor distribution using autoradiography.

Materials:

  • Frozen tissue sections (e.g., brain, tumor) mounted on microscope slides.

  • Radiolabeled this compound.

  • Unlabeled this compound or another suitable sigma ligand (e.g., haloperidol) for determining non-specific binding.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • Distilled water.

  • Phosphor imaging screens or autoradiography film.

  • Phosphor imager or film developer.

  • Image analysis software.

Procedure:

  • Pre-incubation: Pre-incubate the tissue-mounted slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate a set of slides in incubation buffer containing the radiolabeled this compound at a concentration near its Kd.

    • Non-specific Binding: Incubate an adjacent set of slides in the same solution as for total binding, but with the addition of a high concentration (e.g., 10 µM) of unlabeled this compound or haloperidol.

  • Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. Typically, 2-3 washes of 2-5 minutes each are sufficient.

  • Rinsing: Briefly dip the slides in ice-cold distilled water to remove buffer salts.

  • Drying: Dry the slides rapidly, for instance, under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of receptors in the tissue, and may range from hours to weeks.

  • Image Acquisition:

    • For phosphor screens, scan the screen using a phosphor imager.

    • For film, develop the film according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the optical density of the autoradiograms using image analysis software.

    • Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.

    • Correlate the specific binding signal with anatomical structures in the tissue sections to determine the regional distribution of sigma receptors.

Safety and Handling

Chemical Safety:

  • This compound: As with any novel chemical compound, it should be handled with care. Based on the safety data for its constituent parts, 2-bromobenzamide and piperidine derivatives, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • 2-Bromobenzamide: May cause skin, eye, and respiratory irritation.

  • Benzamide: Harmful if swallowed and suspected of causing genetic defects.[9][10]

Radiological Safety:

  • When working with radiolabeled compounds, all institutional and national regulations for the safe handling of radioactive materials must be followed.

  • Appropriate shielding, contamination monitoring, and waste disposal procedures are mandatory.

  • Personnel should be properly trained in radiation safety.

Conclusion

This compound represents a promising chemical scaffold for the development of a high-affinity probe for studying sigma receptors. The protocols provided herein offer a comprehensive framework for its synthesis and application in fundamental in vitro research, including binding affinity determination and anatomical localization. By leveraging the insights from structurally related benzamide ligands, researchers can effectively utilize this compound to further elucidate the complex roles of sigma receptors in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Journal of Medicinal Chemistry.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY D
  • Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Cheméo.
  • Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. MDPI.
  • Benzamide, 2-bromo-N-phenyl- | C13H10BrNO | CID 25126. PubChem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
  • 2,5-dibromo-N-(2-methylpiperidin-3-yl)benzamide | C13H16Br2N2O. PubChem.
  • 2-bromo-N-ethylbutanamide | C6H12BrNO | CID 58255175. PubChem.
  • N-(2-BROMO-ETHYL)-BENZAMIDE | 27110-61-8. ChemicalBook.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Sigma Receptors. Sigma-Aldrich.
  • N-Benzyl-2-bromo-N-methylbenzamide | C15H14BrNO | CID 614171. PubChem.
  • Iodide Benzamides for the In-Vivo Detection of Melanoma and Metastases. PubMed.
  • A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.
  • Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | C22H22BrN3O5 | CID 481162. PubChem.
  • The use of benzamide derivatives for the treatment of cns disorders.
  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine.
  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
  • Radiolabeling Strategies of Nanobodies for Imaging Applic
  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica.
  • In vivo Imaging with Antibodies and Engineered Fragments. PMC - NIH.
  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)
  • P&D Compounds. Probes & Drugs.
  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed.
  • Nanobodies as in vivo, non-invasive, imaging agents. PMC.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Application Notes and Protocols for the Recrystallization of Piperidinyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Piperidinyl Benzamide Development

Piperidinyl benzamides represent a significant class of compounds in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a fundamental prerequisite for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, making it an indispensable tool in the synthesis and manufacturing of piperidinyl benzamides.[1][2]

This guide provides a detailed exploration of the principles and procedures for the recrystallization of piperidinyl benzamides. It is designed to equip researchers with the knowledge to develop robust and efficient purification strategies, moving beyond a simple list of steps to explain the underlying chemical principles that govern the success of the process.

Understanding the Recrystallization Process

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3][4] The fundamental principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[4][5] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurities, which remain dissolved in the solvent.[5][6]

For piperidinyl benzamides, the presence of both a polar amide group and a basic piperidine ring influences their solubility and, consequently, the choice of recrystallization solvent and conditions.

Logical Workflow for Recrystallization of Piperidinyl Benzamides

The following diagram illustrates the decision-making process and workflow for the recrystallization of piperidinyl benzamides.

Recrystallization_Workflow cluster_prep Preparation & Analysis cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure cluster_analysis Final Analysis Crude Crude Piperidinyl Benzamide Analyze Analyze Impurity Profile (TLC, NMR, etc.) Crude->Analyze SolventScreen Solvent Screening (Small Scale) Analyze->SolventScreen SingleSolvent Identify Single Solvent SolventScreen->SingleSolvent Good solubility when hot, poor when cold SolventPair Identify Solvent/Anti-Solvent Pair SolventScreen->SolventPair High solubility in solvent, low in anti-solvent Dissolve Dissolve in Minimum Hot Solvent SingleSolvent->Dissolve SolventPair->Dissolve in 'good' solvent HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Piperidinyl Benzamide Crystals Dry->Pure PurityCheck Check Purity (Melting Point, HPLC, etc.) Pure->PurityCheck

Caption: Workflow for the purification of piperidinyl benzamides by recrystallization.

Key Considerations for Piperidinyl Benzamides

  • Basicity of the Piperidine Moiety: The piperidine ring imparts basic properties to the molecule. This can be an advantage in purification, as acid-base extraction can be used as a preliminary purification step to remove neutral or acidic impurities.[7] However, care must be taken to avoid reaction with acidic solvents or impurities.

  • Hydrogen Bonding: The benzamide functional group is capable of hydrogen bonding, which influences its solubility in polar protic solvents like alcohols.[8]

  • Polarity: Piperidinyl benzamides are generally polar molecules. The "like dissolves like" principle suggests that polar solvents will be more effective at dissolving them.[8]

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • Dissolve the piperidinyl benzamide completely at its boiling point but poorly at room temperature.[6][9]

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.[5]

  • Have a relatively low boiling point for easy removal from the purified crystals.[6]

  • Not react with the piperidinyl benzamide.[6]

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Common Solvents for Recrystallization of Amides:

The following table provides a starting point for solvent selection for piperidinyl benzamides, based on general principles for amides and polar organic molecules.

SolventPolarityBoiling Point (°C)Notes and Considerations
Water Very High100May be suitable for more polar piperidinyl benzamides. Can be used in combination with a miscible organic solvent.
Ethanol High78A common and effective solvent for many amides.[10] Often provides a good balance of solubility at high and low temperatures.
Methanol High65Benzamide shows high solubility in methanol.[11] Its high volatility makes it easy to remove.
Isopropanol Medium-High82Another good option, similar to ethanol but slightly less polar.
Acetonitrile Medium-High82Often gives very good results for the recrystallization of amides.[10]
Acetone Medium-High56A versatile solvent, but its low boiling point can sometimes lead to rapid crashing out of the solid.
Ethyl Acetate Medium77A good solvent for compounds of intermediate polarity.
Toluene Low111Can be effective for less polar piperidinyl benzamides or as part of a solvent/anti-solvent system.
Hexane/Heptane Very Low69/98Typically used as anti-solvents in combination with a more polar solvent in which the compound is soluble.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach attempted.

1. Solvent Selection (Small-Scale Test): a. Place approximately 20-30 mg of the crude piperidinyl benzamide into a small test tube. b. Add a few drops of a candidate solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.[9] c. Gently heat the test tube in a sand bath or with a heat gun. Add the solvent dropwise until the solid just dissolves. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath. e. A suitable solvent will result in the formation of a good yield of crystals.[9]

2. Main Recrystallization Procedure: a. Place the crude piperidinyl benzamide in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. c. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6] d. (Optional: Hot Filtration) If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization. e. Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the flask with a watch glass will slow the cooling rate. f. Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[9] g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[7] i. Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce crystallization.[2]

1. Solvent System Selection: a. Identify a "good" solvent in which the piperidinyl benzamide is highly soluble. b. Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble. c. The two solvents must be miscible with each other.[9] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

2. Main Recrystallization Procedure: a. Dissolve the crude piperidinyl benzamide in the minimum amount of the "good" solvent at room temperature or with gentle warming. b. Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy). This indicates that the solution is saturated. c. If necessary, gently warm the solution to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. e. Collect, wash, and dry the crystals as described in the single-solvent protocol.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystals Form: This can happen if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod below the solvent level to provide a surface for nucleation.[5] Adding a "seed crystal" of the pure compound can also initiate crystallization.[5]

  • Low Recovery: This is often due to using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough.

Conclusion

The recrystallization of piperidinyl benzamides is a powerful technique for achieving the high levels of purity required in pharmaceutical research and development. A systematic approach to solvent selection, combined with careful execution of the chosen protocol, will lead to the successful isolation of pure crystalline material. By understanding the underlying principles of solubility and crystallization, researchers can effectively troubleshoot and optimize this essential purification method.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Solubility of Things. (n.d.). Benzamide.
  • ResearchGate. (2020). What is the best technique for amide purification?
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • (n.d.). EXPERIMENT (3) Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2Br-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

You are encountering low yields in the synthesis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide . This molecule presents two distinct chemical challenges that typically act as "yield killers":

  • Steric Hindrance: The ortho-bromo substituent on the benzoyl ring sterically impedes the nucleophilic attack of the amine, slowing reaction kinetics.

  • Amphoteric Work-up Risks: The product contains a basic piperidine tertiary amine (

    
    ). Standard acidic work-ups (used to remove unreacted amines) will protonate your product, driving it into the aqueous waste layer.
    

This guide provides a self-validating protocol designed to overcome these specific hurdles.

Module 1: The Reaction Protocol (Synthesis)

The Goal: Maximize conversion of the hindered acid chloride while preventing hydrolysis.

Optimized Protocol
  • Reagents: 2-Bromobenzoyl chloride (1.0 equiv), 2-(piperidin-1-yl)ethanamine (1.1 equiv), Triethylamine (TEA) or DIPEA (1.5–2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Critical for ortho-substituted systems.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve 2-(piperidin-1-yl)ethanamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). Control: Low temp prevents uncontrolled exotherms and side reactions.

  • Addition: Add 2-bromobenzoyl chloride (1.0 eq) dropwise.

    • Expert Tip: If the acid chloride is solid, dissolve it in a minimal amount of DCM first.

  • Catalysis: Add 5-10 mol% DMAP .

    • Mechanism:[1][2][3] The DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the ortho-bromo group than the free acid chloride, accelerating the attack by the primary amine [1].

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

Visualization: Reaction Logic Flow

ReactionLogic Start Start Synthesis Reagents Mix Amine + TEA in DCM (0°C) Start->Reagents AddAcidCl Add 2-Bromobenzoyl Chloride (Dropwise) Reagents->AddAcidCl CheckSterics Is Reaction Sluggish? (Ortho-bromo effect) AddAcidCl->CheckSterics AddDMAP Add 10 mol% DMAP (Nucleophilic Catalysis) CheckSterics->AddDMAP Yes (Low Conversion) Monitor Monitor TLC/LC-MS CheckSterics->Monitor No (Fast Reaction) AddDMAP->Monitor Complete Proceed to Work-up Monitor->Complete

Caption: Logic flow for overcoming steric hindrance during acylation.

Module 2: The "Rescue" Work-up (Isolation)

The Issue: Most researchers lose this product during extraction. The piperidine ring makes the product basic. If you wash the organic layer with 1M HCl (standard protocol to remove excess amine), your product will form a salt and dissolve in the water.

The pH-Switch Extraction Strategy

Instead of a simple wash, use the basicity of the product to purify it from non-basic impurities (like hydrolyzed benzoic acid).

Protocol:

  • Quench: Add saturated

    
     to the reaction mixture. Stir for 15 mins.
    
  • First Extraction (Remove Acids): Extract with DCM.

    • Organic Layer:[4][5][6][7][8] Contains Product + Unreacted Amine + Neutral Impurities.

    • Aqueous Layer:[7] Contains Benzoic Acid salts (Discard).

  • The Acid Trap (Purification Step): Extract the organic layer with 0.5M HCl (3x).

    • Action: The Product and unreacted Amine are protonated and move into the Aqueous Acidic Layer .

    • Discard Organic Layer: This removes non-basic impurities.[9]

  • The Release (Recovery): Take the acidic aqueous layer and cool it to 0°C. Basify carefully with 4M NaOH until pH > 12.

    • Action: The Product is deprotonated and precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x). Dry over

    
    , filter, and concentrate.
    
Visualization: pH-Switch Workflow

Workup Crude Crude Reaction Mix (DCM) WashBase Wash with sat. NaHCO3 Crude->WashBase Sep1 Separation 1 WashBase->Sep1 Org1 Organic Layer (Product + Amine) Sep1->Org1 Aq1 Aqueous Layer (Benzoic Acid salts) Sep1->Aq1 Discard AcidExt Extract with 0.5M HCl Org1->AcidExt Sep2 Separation 2 AcidExt->Sep2 Org2 Organic Layer (Neutrals/Trash) Sep2->Org2 Discard Aq2 Aqueous Acidic Layer (Product-H+) Sep2->Aq2 Basify Basify with NaOH to pH > 12 Aq2->Basify FinalExt Extract with DCM Basify->FinalExt Product Pure Product (Free Base) FinalExt->Product

Caption: Acid-Base "Switch" extraction to isolate basic amides from neutral impurities.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Product lost in acidic wash.Check your aqueous waste streams. If product is there, basify and re-extract (See Module 2).
Starting Material Remains Steric hindrance of 2-Br group.Add 10 mol% DMAP. Heat to reflux (40°C) if using DCM, or switch to THF and reflux (66°C).
White Precipitate in Flask Triethylamine Hydrochloride salt.This is normal. Filter it off or dissolve it during the aqueous work-up.
Product is an Oil/Sticky Trace solvent or impurities.Triturate with cold pentane or diethyl ether to induce crystallization.
Frequently Asked Questions

Q: Can I use EDC/HOBt coupling instead of the acid chloride? A: Yes. If the acid chloride is unavailable or degrading, you can couple 2-bromobenzoic acid with the amine using EDC/HOBt. However, the acid chloride method is generally cleaner for this specific substrate because the byproduct (HCl salt) is easier to wash away than urea byproducts from EDC [2].

Q: My product streaks on the TLC plate. How do I fix this? A: The tertiary amine interacts with the acidic silica.

  • Fix: Add 1% Triethylamine or 1%

    
     to your TLC eluent (e.g., 5% MeOH/DCM + 1% 
    
    
    
    ). This blocks the acidic sites on the silica.

Q: Why is the 2-bromo group not leaving? A: Under these acylation conditions (0°C to RT, weak base), the amide formation is kinetically favored over nucleophilic aromatic substitution (


) of the bromine. The bromine is stable here but serves as a handle for future cross-coupling (e.g., Suzuki or Buchwald-Hartwig) [3].

References

  • BenchChem. (2025).[8][9][10] Challenges in amide coupling with sterically hindered acids.[11] Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[3][11] Chemical Society Reviews. Retrieved from

  • Organic Chemistry Portal. (2024). Amide Synthesis (Coupling).[3][5][7][10][12][13] Retrieved from

  • BenchChem. (2025).[8][9][10] Application Note: Purification of Ethyl-piperidin-4-ylmethyl-amine.[9] Retrieved from

Sources

Technical Support Center: Amide Bond Formation in Sterically Hindered Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges of amide bond formation in sterically hindered benzamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in synthesizing these sterically demanding motifs. Here, we provide practical, in-depth troubleshooting advice and detailed protocols to enhance your success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with a sterically hindered aniline and benzoic acid is failing or giving very low yields. What are the most likely reasons?

A1: Low or no yield in sterically hindered amide couplings is a common issue primarily due to the physical obstruction by bulky groups on either the carboxylic acid or the amine, which impedes the reaction.[1] Standard coupling reagents may not be potent enough to overcome the high activation energy required for the sterically demanding transition state.[2] Additionally, the activated intermediate might decompose or engage in side reactions before the desired coupling can take place.[2]

Q2: I am observing the formation of an N-acylurea byproduct. What is causing this and how can I prevent it?

A2: The formation of an N-acylurea byproduct is a known issue when using carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide). This occurs when the O-acylisourea intermediate rearranges. To mitigate this, the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) is recommended. HOBt traps the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

Q3: My starting materials are being consumed, but I am not seeing my desired product. What could be happening?

A3: This scenario suggests that while the carboxylic acid is being activated, the subsequent nucleophilic attack by the hindered amine is not occurring. The activated species is likely being consumed by side reactions. One common side reaction, especially with uronium-based reagents like HATU, is guanidinylation of the amine if the coupling reagent is in excess or if the amine is exposed to the reagent before the carboxylic acid is fully activated.[3] It is also possible that the activated intermediate is hydrolyzing if there is any moisture in the reaction.[1][4]

Q4: Can I simply increase the reaction temperature or time to overcome steric hindrance?

A4: While increasing the temperature or reaction time can sometimes improve yields in sluggish reactions, it is not always the optimal solution for sterically hindered couplings and can lead to the formation of impurities.[5] For particularly challenging couplings, microwave-assisted synthesis has been shown to be effective in accelerating reactions.[2] However, a more robust approach often involves selecting a more powerful coupling reagent or a different synthetic strategy altogether.[6][7][8]

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation with Standard Coupling Reagents

When common coupling reagents like DCC or EDC fail to provide the desired benzamide in good yield, it is a clear indication that the steric hindrance of your substrates requires a more potent activation strategy.

Causality: Standard carbodiimide reagents form an O-acylisourea intermediate that may not be sufficiently reactive to be intercepted by a sterically hindered amine. This can lead to slow reaction rates and the prevalence of side reactions.

Solution: Switch to a more powerful class of coupling reagents.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective for hindered couplings due to the formation of a highly reactive OAt-active ester.[3]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective for difficult couplings and are known to suppress racemization.[2]

  • In a dry flask under an inert atmosphere, dissolve the sterically hindered benzoic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered aniline (1.0 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Failure of Even Potent Coupling Reagents

In exceptionally challenging cases, even powerful uronium or phosphonium salts may not be sufficient to drive the reaction to completion.

Causality: The extreme steric bulk around the reacting centers can make the transition state for nucleophilic attack highly unfavorable, even with a highly activated carboxylic acid derivative.

Solution: Employ a strategy that generates a smaller, more reactive electrophile, such as an acyl fluoride.

Acyl Fluoride-Mediated Amide Bond Formation: Acyl fluorides are highly reactive acylating agents that are sterically less demanding than many other activated species.[2][9][10] They can be generated in situ from the corresponding carboxylic acid using a variety of fluorinating agents.

  • In a dry flask under an inert atmosphere, dissolve the sterically hindered benzoic acid (1.3 equiv) in anhydrous DCM.

  • Add a fluorinating agent such as BTFFH (1.5 equiv) and DIPEA (4.5 equiv).[9]

  • Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.[9]

  • Add the sterically hindered aniline (1.0 equiv) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80 °C) and monitor for completion over 12-24 hours.[9]

  • After cooling to room temperature, quench the reaction and work up as described in the HATU protocol.

Data Summary: Comparison of Coupling Reagents for Hindered Systems

Coupling Reagent ClassExamplesRelative ReactivityCommon AdditivesKey Considerations
Carbodiimides DCC, EDCModerateHOBt, OxymaProne to N-acylurea formation and racemization without additives.[11][12]
Uronium/Aminium Salts HATU, HBTU, HCTUHighNone requiredCan cause guanidinylation of the amine if not pre-activated with the acid.[3]
Phosphonium Salts PyBOP, PyAOPVery HighNone requiredGenerally very efficient for difficult couplings with low racemization.
Acyl Halide Precursors TFFH, BTFFH, Oxalyl FluorideVery HighNone requiredExcellent for extremely hindered substrates; requires in situ formation.[5][9]
Phosphonic Anhydrides T3PHighPyridineWater-soluble byproducts simplify purification; low epimerization.[13]

Visualizing the Workflow

Troubleshooting Logic for Hindered Amide Bond Formation

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield of Hindered Benzamide Standard_Reagents Initial attempt with standard reagents (DCC, EDC)? Start->Standard_Reagents Potent_Reagents Switch to more potent coupling reagents (HATU, PyBOP, T3P). Standard_Reagents->Potent_Reagents Yes Reassess Reassess Substrate & Synthetic Route Standard_Reagents->Reassess No Acyl_Fluoride Employ Acyl Fluoride Strategy (e.g., with BTFFH). Potent_Reagents->Acyl_Fluoride Still failing Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Microwave Synthesis - Change Solvent Potent_Reagents->Optimize_Conditions Partial Success Success Successful Synthesis Potent_Reagents->Success Success Acyl_Fluoride->Optimize_Conditions Partial Success Acyl_Fluoride->Success Success Acyl_Fluoride->Reassess Still failing Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting challenging amide bond formations.

General Mechanism of Amide Bond Formation via an Activated Ester

Amide_Formation_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH (Carboxylic Acid) ActivatedEster R-CO-X (Activated Intermediate) RCOOH->ActivatedEster + CouplingAgent Coupling Reagent R2NH R'-NH2 (Amine) ActivatedEster->R2NH Nucleophilic Attack Amide R-CO-NH-R' (Amide) R2NH->Amide +

Caption: The general two-stage process of amide bond formation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-156. Retrieved from [Link]

  • Götze, S., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(11), 649–656. Retrieved from [Link]

  • ResearchGate. (n.d.). T3P: A Convenient and Useful Reagent in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. r/Chempros. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • Gammack, J. C., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5940–5944. Retrieved from [Link]

  • Murphy, J. A., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 545-553. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Lan, R., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2825-2832. Retrieved from [Link]

  • Noda, H., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4252–4256. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]

  • University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question [Online forum post]. r/Chempros. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 1). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]

  • CHIMIA. (2014). View of The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide , a structural motif common in radioligand precursors (e.g., for Sigma or Dopamine receptors) and chemical probes. While the benzamide core is chemically robust, the 2-bromo substituent and tertiary piperidine amine introduce specific vulnerabilities when stored in Dimethyl Sulfoxide (DMSO).

This guide moves beyond generic advice to address the specific physicochemical interactions between this molecule and the unique solvent properties of DMSO.

Module 1: The Primary Failure Mode – Hygroscopicity & Precipitation[1]

The most frequent user report regarding this compound is loss of potency or inconsistent assay results . In 90% of cases, the molecule has not chemically degraded; it has physically precipitated out of the solution due to DMSO's hygroscopic nature.

The Mechanism of Failure

DMSO is a "water magnet." A standard aliquot exposed to laboratory air (50% RH) can absorb significant water within 24 hours.

  • The Compound: This benzamide is lipophilic.[1] It dissolves well in pure DMSO but demonstrates exponential solubility loss as water content rises.

  • The Consequence: As DMSO absorbs atmospheric moisture, the solvent environment becomes more polar. The lipophilic benzamide is "squeezed" out of solution, forming micro-crystals often invisible to the naked eye.

Visualizing the Hygroscopic Failure Loop

HygroscopicFailure PureDMSO Pure DMSO Stock (10-20 mM) AirExposure Exposure to Air (Cap open / Poor seal) PureDMSO->AirExposure WaterUptake Hygroscopic Water Uptake (DMSO becomes >10% Water) AirExposure->WaterUptake Rapid Absorption SolubilityDrop Lipophilicity Mismatch (Compound Solubility Decreases) WaterUptake->SolubilityDrop Precipitation Micro-Precipitation (Invisible to eye) SolubilityDrop->Precipitation AssayFail Inconsistent Assay Data (Lower effective conc.) Precipitation->AssayFail

Figure 1: The cascade of events leading to physical instability. Note that chemical degradation is not required for assay failure.

Module 2: Chemical Stability Risks

While physical precipitation is the primary concern, this specific molecule has two chemical vulnerabilities in DMSO storage.

1. N-Oxidation of the Piperidine Ring [2][3]
  • Risk Level: Medium (Long-term storage >6 months)

  • Mechanism: The tertiary amine in the piperidine ring is electron-rich. DMSO can act as a mild oxidant, or more commonly, dissolve atmospheric oxygen effectively. Over time, this leads to the formation of the N-oxide derivative.

  • Impact: N-oxides are significantly more polar and often biologically inactive (or possess altered selectivity).

2. Photodehalogenation (The "2-Bromo" Factor)
  • Risk Level: Medium (If exposed to light)

  • Mechanism: Aryl bromides are photosensitive. Exposure to ambient UV/blue light can cause homolytic cleavage of the C-Br bond, leading to a radical intermediate that abstracts a hydrogen from the solvent (DMSO).

  • Result: You obtain the de-brominated analog (N-[2-(piperidin-1-yl)ethyl]benzamide), which is a completely different chemical probe.

Module 3: Troubleshooting & Recovery Protocols

If you suspect your stock is compromised, follow this decision matrix before discarding the sample.

Diagnostic Workflow

TroubleshootingTree Start Issue: Low Potency / Particles VisualCheck Visual Inspection (Cloudiness?) Start->VisualCheck HeatCycle Re-Solubilization Protocol (37°C, 15 min, Vortex) VisualCheck->HeatCycle Yes or Unsure Clear Solution Clear? HeatCycle->Clear QC Run LC-MS Clear->QC No (Still Cloudy) Use Proceed to Assay Clear->Use Yes (Immediate Use) Discard Discard Sample QC->Discard Degradation Found QC->Use Intact (Salt issue)

Figure 2: Decision tree for handling potentially compromised DMSO stocks.

Protocol: The "Re-Solubilization" Rescue

Use this when stocks have been frozen and thawed, or if slight precipitation is suspected.

  • Warm: Place the sealed vial in a 37°C water bath for 10–15 minutes. (Do not exceed 40°C to avoid accelerating chemical degradation).

  • Agitate: Vortex vigorously for 30 seconds.

  • Sonicate: If available, sonicate in a water bath for 5 minutes.

  • Inspect: Hold the vial up to a light source. If "schlieren" lines (swirly patterns) or particles are visible, repeat.

  • Centrifuge: Briefly spin down (1 min @ 1000 x g) to ensure all liquid is at the bottom.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock froze in the fridge (4°C). Is it ruined? A: Not necessarily, but it is a warning sign. Pure DMSO freezes at 18.5°C. If your stock is liquid at 4°C, it has absorbed significant water (likely >10%).[4] If it is frozen solid, that is actually better for stability.

  • Action: If it was liquid at 4°C, use the Re-Solubilization Protocol immediately and consider using a fresh bottle of anhydrous DMSO for future stocks.

Q2: Should I store this compound as a free base or HCl salt in DMSO? A: The Free Base is generally preferred for high-concentration DMSO stocks (>10 mM).

  • Reasoning: HCl salts can increase the acidity of the DMSO solution over time, potentially catalyzing hydrolysis of the amide bond. Furthermore, inorganic salts often have lower solubility in pure organic solvents than their neutral counterparts.

Q3: Can I use a "Frost-Free" freezer? A: NO. Frost-free freezers cycle temperature (warm/cool) to prevent ice buildup. This thermal cycling promotes crystal growth (Ostwald ripening) of your compound, leading to irreversible precipitation. Use a standard manual-defrost freezer.

Q4: How do I prevent the "2-bromo" group from falling off? A: Light protection is non-negotiable. Store stocks in amber glass vials or wrap clear tubes in aluminum foil. Never leave the tube sitting on the bench under fluorescent lights for extended periods.

References
  • Ziath Ltd. (2024). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Cheng, X., et al. (2003).[5] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304.

  • Kozikowski, B. A., et al. (2003).[6] "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205–209.[6]

  • PubChem. (2025).[7][8] 2-Bromobenzamide Compound Summary. National Library of Medicine.

  • Broad Institute. (2010). Chemical Biology Platform: Compound Management Best Practices. Broad Institute of MIT and Harvard.

Sources

Purification of benzamide derivatives from unreacted amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzamide Derivatives Ticket ID: #BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Benzamide Purification Support Center. You are likely here because your amide coupling reaction (Schotten-Baumann or HATU/EDC mediated) has left you with persistent unreacted amine starting material. This guide moves beyond generic advice, offering chemically grounded workflows to isolate your benzamide derivative based on


 differentials, chemoselectivity, and phase behavior.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

The First Line of Defense

The Science: The separation of benzamide derivatives from unreacted amines relies on the massive acidity difference between the conjugate acids of the two species.

  • Aliphatic Amines (Impurity):

    
     (Basic).
    
  • Benzamides (Product): The amide nitrogen is non-basic due to resonance withdrawal by the carbonyl. The conjugate acid of a benzamide has a

    
    .
    

Standard Protocol:

  • Dissolve crude reaction mixture in a water-immiscible organic solvent (EtOAc or DCM).

  • The Acid Wash: Wash the organic layer with 1M HCl (3x).

    • Mechanism:[1][2][3] The amine is protonated to form a water-soluble ammonium salt (

      
      ). The neutral benzamide remains in the organic layer.
      
  • The Base Wash: Wash with Saturated

    
    .
    
    • Mechanism:[1][2][3] Removes unreacted acid chlorides (hydrolyzed to benzoic acids) or carboxylic acid starting materials.[4]

  • Dry (

    
    ), filter, and concentrate.
    
Troubleshooting LLE

Q: My product is amphoteric (e.g., contains a pyridine or morpholine ring). If I use HCl, I lose my product. What now? A: You cannot use the standard acid wash.

  • Solution: Use a Copper(II) Sulfate Wash .[5]

  • Protocol: Wash the organic layer with 10% aqueous

    
    .[5]
    
  • Indicator: The aqueous layer will turn deep blue/purple as the copper complexes with the unreacted amines.[5] Repeat until the aqueous layer remains pale blue. Your benzamide (a poor ligand) will remain in the organic phase.

Q: I have a terrible emulsion that won't separate. A: Benzamides can act as weak surfactants.

  • Immediate Fix: Add solid NaCl to saturate the aqueous layer (brine effect) or filter the entire biphasic mixture through a pad of Celite to break the surface tension.

Q: My product "oiled out" during the wash. A: This often happens with DCM. Switch to Ethyl Acetate (EtOAc). EtOAc is more polar and better solubilizes polar benzamides, preventing them from crashing out at the interface.

LLE_Workflow Start Crude Reaction Mixture Solubility Is Product Basic? (e.g., Pyridine/Morpholine residue) Start->Solubility Standard Standard Acid Wash (1M HCl) Solubility->Standard No (Neutral) Complexation Copper(II) Sulfate Wash (10% aq CuSO4) Solubility->Complexation Yes (Basic side chain) Result1 Amine -> Aqueous Layer Product -> Organic Layer Standard->Result1 Result2 Amine-Cu Complex (Purple) Product -> Organic Layer Complexation->Result2

Figure 1: Decision tree for Liquid-Liquid Extraction based on product basicity.

Module 2: Chromatography Troubleshooting

When High Purity is Non-Negotiable

The Issue: Amines interact strongly with the acidic silanols (


) on the surface of silica gel. This causes:
  • Peak Tailing: The amine smears across the column.

  • Co-elution: The "tail" of the amine overlaps with your benzamide product.

Q: Why is my amine streaking on the TLC plate/Column? A: The amine is protonating the silica surface. You must "mask" the silica.

The Fix: Mobile Phase Modifiers Do not run a standard Hexane/EtOAc gradient. You must modify the pH.[5][6]

ModifierConcentrationApplicationMechanism
Triethylamine (TEA) 0.5% - 1.0%Normal Phase (Silica)TEA is more basic than your impurity. It saturates the acidic silanol sites, allowing your amine impurity to elute as a sharp band (usually distinct from the amide).
Ammonium Hydroxide 0.5% - 1.0%Reverse Phase (C18)Suppresses protonation of basic amines, keeping them neutral and increasing retention time to separate them from polar amides.
TFA / Formic Acid 0.1%Reverse Phase (C18)Fully protonates the amine (to

). The charged amine elutes in the void volume, while the neutral benzamide retains.

Q: Can I avoid modifiers? They mess up my Mass Spec. A: Yes. Use Amine-Functionalized Silica (NH2-Silica).[7] The stationary phase is already basic, preventing the specific interaction that causes tailing.

Chromatography_Logic Problem Amine Impurity Tailing Phase Select Phase Problem->Phase Normal Normal Phase (Silica) Phase->Normal Reverse Reverse Phase (C18) Phase->Reverse Sol1 Add 1% TEA (Saturates Silanols) Normal->Sol1 Sol2 Add 0.1% TFA (Protonates Amine -> Void Vol) Reverse->Sol2

Figure 2: Logic flow for selecting mobile phase modifiers to prevent amine tailing.

Module 3: Solid-Supported Scavenging

For Parallel Synthesis & Difficult Separations

When LLE fails (emulsions) and Chromatography is too slow, use Scavenger Resins . These are polymer beads functionalized with reactive groups that chemically bind the impurity.

Protocol:

  • Add resin to crude reaction solution (typically 3-5 equivalents relative to the impurity).

  • Shake/stir for 1–4 hours at room temperature.

  • Filter.[2][4][8][9] The impurity is trapped on the beads; the filtrate contains pure benzamide.

Selecting the Right Resin:

Impurity TypeRecommended ResinMechanism
Nucleophilic Amines (

or

)
Isocyanate Resin (e.g., PS-NCO)The amine attacks the isocyanate to form an insoluble urea. Note: Does not work for tertiary amines.
Basic Amines (including

)
Sulfonic Acid Resin (e.g., SCX, Dowex)Acts as a solid-phase acid wash. Protonates the amine, binding it ionically to the bead.
Excess Acid Chloride Amine Resin (e.g., PS-Trisamine)Scavenges electrophiles.

Q: How do I know when the scavenging is complete? A: Monitor by TLC. If the amine spot is still visible, add more resin or increase temperature slightly (40°C).

Module 4: Recrystallization

The Final Polish [4]

If your benzamide is solid but colored or slightly impure (90-95%), recrystallization is superior to chromatography for scalability.

Solvent Systems:

  • Ethanol / Water: Dissolve in hot ethanol, add water dropwise until turbid, then cool.

  • Ethyl Acetate / Hexanes: Standard non-polar precipitation.

  • Toluene: Excellent for highly crystalline, aromatic-rich benzamides.

Troubleshooting: "Oiling Out" Issue: Upon cooling, the product forms a gummy oil instead of crystals. Cause: The product is coming out of solution at a temperature above its melting point, or the solution is too concentrated. Fix:

  • Re-heat to dissolve the oil.

  • Add a "seed crystal" of the pure product (if available).

  • Cool slower (wrap the flask in a towel).

  • Add slightly more solvent to lower the saturation point.

References

  • Acidic Workup & pKa Principles

    • Source: University of Rochester, Not Voodoo X. "Workup: Amines."
    • URL:[Link]

  • Chromatography Modifiers

    • Source: Biotage.[10] "How do I purify ionizable organic amine compounds using flash column chromatography?"

    • URL:[Link]

  • Scavenger Resins: Source: Sigma-Aldrich (Merck). "Scavenger Resins for Organic Synthesis."
  • Crystallization Protocols

    • Source: BenchChem.[4][11][12][13] "Crystallization Methods for Benzamide Derivatives."

Sources

Technical Support Center: Stability & Storage of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

[1]

Ticket ID: STAB-2B-PIP-001 Status: Active Expert Reviewer: Senior Application Scientist, Structural Chemistry Division[1]

Executive Summary: The Instability Mechanism

User Question: I stored this compound at 4°C, yet I see degradation peaks (2-bromobenzoic acid) after 2 weeks. Why is this specific amide so unstable compared to my other benzamides?

Expert Insight: The instability you are observing is not due to random hydrolysis; it is a specific phenomenon called Intramolecular General Base Catalysis .[2]

Unlike a standard benzamide, your molecule contains a basic tertiary amine (the piperidine ring) tethered by an ethyl linker.[1][2] In the free base form, this piperidine nitrogen can fold back and abstract a proton from a water molecule as that water molecule attacks the amide carbonyl.[2] This effectively lowers the activation energy for hydrolysis, making the reaction proceed orders of magnitude faster than a standard intermolecular attack.[2]

The ortho-bromo substituent, while usually providing steric protection against external attack, may sterically crowd the amide bond, locking the ethyl-piperidine side chain into a conformation that favors this self-destructive intramolecular interaction.[1][2]

Visualization: Intramolecular Hydrolysis Mechanism

The following diagram illustrates how the internal piperidine nitrogen facilitates the destruction of the amide bond.[2]

HydrolysisMechanismcluster_mechanismIntramolecular General Base CatalysisCompoundIntact Compound(Free Base)TransitionTransition State(Piperidine acts as Base)Compound->Transition Conformation LockWaterAtmosphericMoisture (H2O)Water->Transition Nucleophilic AttackProductsHydrolysis Products(2-Bromobenzoic acid + Amine)Transition->Products Amide Bond Cleavage

Caption: The piperidine nitrogen (internal base) activates water, catalyzing the cleavage of the amide bond.[1][2]

Storage Protocols: Solid State

User Question: What are the absolute best conditions for long-term storage of the solid powder?

Expert Protocol: To stop the mechanism described above, you must remove the reactant (Water) and reduce the energy of the system (Temperature).[1][2]

The "Argon Overlay & Desiccation" Protocol

Follow this self-validating workflow upon receipt of the compound.

  • Immediate QC: Verify purity via LC-MS immediately upon opening. If >98%, proceed.[1][2]

  • Aliquot Strategy: Do not store in one large bottle. Repeated freeze-thaw cycles introduce moisture condensation.[1][2]

    • Action: Aliquot into single-use glass vials (amber glass to prevent photolysis, though less critical for hydrolysis).

  • Inert Atmosphere: Flush each vial with dry Argon or Nitrogen gas before capping.[1][2] This displaces humid air.[1][2]

  • Secondary Containment: Place vials inside a sealed desiccator containing active silica gel or Drierite™.

  • Temperature: Store at -20°C .

Data: Estimated Degradation Rates (Free Base) Note: Values are projected based on kinetic data for N-(aminoalkyl)benzamides.

Storage ConditionEstimated Degradation (1 Month)Risk Level
25°C / 60% RH (Benchtop)5 - 12%CRITICAL
4°C (Refrigerator, no desiccant)1 - 3%HIGH
-20°C (Freezer, no desiccant)< 0.5%MODERATE
-20°C + Desiccant + Argon< 0.1%OPTIMAL

Solution Stability & Handling

User Question: Can I keep a stock solution in DMSO or Ethanol?

Expert Insight: Never store this compound in protic solvents (Ethanol, Methanol, Water) for more than a few hours.[1][2] Even in DMSO, "wet" DMSO can trigger hydrolysis.[1][2]

Troubleshooting Guide: Solvent Selection

  • Ethanol/Methanol: AVOID. These are protic solvents.[2] The piperidine can catalyze alcoholysis (swapping the amine part for the ethoxy group), forming an ester.[1][2]

  • Water/PBS: AVOID for storage.[2] Only prepare immediately before dosing/assay.[1][2]

  • DMSO (Anhydrous): RECOMMENDED. [1]

    • Protocol: Use high-grade anhydrous DMSO (stored over molecular sieves).[1][2]

    • Validation: Check the water content of your DMSO.[1][2] If it absorbs water from the air, your compound will degrade.[1][2]

Advanced Stabilization: Salt Formation

User Question: I need to store this for 2 years. Is there a chemical modification that stabilizes it?

Expert Insight: Yes. The instability is driven by the basic nature of the piperidine nitrogen.[2] If you protonate that nitrogen, you disable the catalyst.[1][2]

The "Protonation Lock" Strategy: Converting the free base into a salt (e.g., Hydrochloride, Hydrobromide, or Fumarate) ensures the piperidine nitrogen is protonated (

1212
  • Recommendation: If you synthesized the free base, convert it to the Dihydrochloride (2HCl) salt .[1][2]

  • Benefit: This typically increases shelf-life from months to years and improves water solubility for biological assays.[1][2]

Workflow: Decision Tree for Handling

StorageWorkflowStartCompound ReceiptFormCheckIs it a Salt or Free Base?Start->FormCheckFreeBaseFree BaseFormCheck->FreeBase Free BaseSaltSalt (HCl/Fumarate)FormCheck->Salt Salt FormActionBaseCRITICAL: Argon FlushStore -80°C or -20°CFreeBase->ActionBaseConvertConsider conversionto HCl SaltFreeBase->Convert Long-term storage needed?ActionSaltStore -20°CStandard DesiccationSalt->ActionSalt

Caption: Decision matrix for storage based on the chemical form of the benzamide.

References

  • Intramolecular Catalysis of Amide Hydrolysis

    • Komiyama, M., & Bender, M. L. (1977).[1][2] Intramolecular catalysis of amide hydrolysis by the neighboring amino group. Journal of the American Chemical Society.[1][2][3][4][5]

    • Note: Establishes the mechanism where diamine structures acceler
  • ICH Stability Guidelines

    • International Council for Harmonisation (ICH).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).

    • Note: The authoritative standard for defining storage conditions (25°C/60%RH vs 4°C).[1][2]

  • General Base Catalysis in Benzamides

    • Brown, R. S., et al. (1996).[1][2][5] Hydrolytic mechanisms of amides. Accounts of Chemical Research.

  • Steric Effects in Ortho-Substituted Benzamides

    • Journal of Organic Chemistry. Steric acceleration and hindrance in hydrolysis.[1][2] (General Reference to JOC Archives).[1][2]

Technical Support Center: Overcoming the Hygroscopic Nature of Benzamide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of benzamide hydrochloride salts. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability, quality, and efficacy of your active pharmaceutical ingredients (APIs).

Understanding the Challenge: Why Are Benzamide Hydrochloride Salts Hygroscopic?

Benzamide hydrochloride salts, while often favored for their improved solubility, can exhibit a strong affinity for atmospheric moisture. This hygroscopicity stems from the high polarity of the molecule and the presence of functional groups capable of forming hydrogen bonds with water. The hydrochloride salt form, in particular, can readily interact with water molecules, leading to a range of stability and handling issues.

Moisture uptake can have significant consequences for your API, including:

  • Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), and alterations in powder flow properties.[1]

  • Chemical Degradation: Hydrolysis of the amide bond, leading to the formation of impurities and loss of potency.

  • Manufacturing Difficulties: Caking, sticking to equipment, and inconsistencies in dosage form manufacturing.

  • Compromised Efficacy: Altered dissolution rates and reduced bioavailability of the final drug product.

This guide will walk you through identifying, quantifying, and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and formulation of benzamide hydrochloride salts.

FAQ 1: My benzamide hydrochloride powder has become sticky and difficult to handle. What is happening and what can I do?

Answer: This is a classic sign of moisture uptake leading to deliquescence, where the solid begins to dissolve in the absorbed atmospheric water. This significantly impacts powder flow and can halt manufacturing processes.

Troubleshooting Steps:

  • Immediate Action: Transfer the material to a desiccator with a suitable drying agent (e.g., silica gel, molecular sieves) to remove excess moisture.

  • Environmental Control: Handle the material in a controlled environment with low relative humidity (RH). Consider using a glove box purged with dry nitrogen for sensitive operations.

  • Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably with a desiccant. High-density polyethylene (HDPE) bottles with induction-sealed liners are a good option.[2]

  • Formulation Strategy: If this is a persistent issue, consider incorporating a moisture scavenger or a non-hygroscopic excipient into your formulation.

Diagram: Troubleshooting Workflow for Sticky Powder

A Sticky Benzamide HCl Powder Observed B Immediate Action: Transfer to Desiccator A->B C Environmental Control: Low RH Environment / Glove Box B->C D Evaluate Storage: Tightly Sealed Container + Desiccant C->D E Formulation Review: Incorporate Moisture Scavenger or Non-Hygroscopic Excipient D->E F Problem Resolved E->F

Caption: Workflow for addressing sticky powder due to moisture.

FAQ 2: How can I quantify the hygroscopicity of my benzamide hydrochloride salt?

Answer: Quantifying hygroscopicity is crucial for setting appropriate specifications and storage conditions. The primary techniques for this are Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer (KF) Titration.

  • Dynamic Vapor Sorption (DVS): This is the gold standard for characterizing hygroscopicity.[3][4] It measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature. The resulting sorption/desorption isotherm provides a detailed profile of the material's interaction with water.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of water present in a sample and differentiate between loosely bound (surface) and tightly bound (hydrate) water.[5][6][7][8]

  • Karl Fischer (KF) Titration: This is a highly accurate and specific method for determining the water content of a sample.[9][10][11] It is particularly useful for quantifying low levels of moisture.

FAQ 3: My analytical results for water content are inconsistent. What could be the cause?

Answer: Inconsistent water content results for a hygroscopic material like benzamide hydrochloride are often due to variations in sample handling and atmospheric exposure.

Troubleshooting Steps:

  • Standardize Sampling: Ensure that the sampling procedure is consistent and minimizes exposure to ambient humidity. Use of a glove box is highly recommended.

  • Sample Container: Use appropriate, low-permeability sample containers for analysis.

  • Instrument Calibration: Regularly calibrate your analytical instruments (e.g., Karl Fischer titrator, TGA balance) with certified standards.

  • Method Validation: Validate your analytical method for accuracy, precision, and linearity, especially for a hygroscopic matrix.[9]

  • Control Environmental Conditions: Perform analyses in a laboratory with controlled temperature and humidity.

Strategies for Overcoming Hygroscopicity

Several formulation and manufacturing strategies can be employed to mitigate the challenges posed by hygroscopic benzamide hydrochloride salts.

Crystal Engineering: Co-crystallization

Co-crystallization involves combining the API with a benign co-former to create a new crystalline solid with different physicochemical properties, including reduced hygroscopicity.[1][12][13] For benzamide, co-crystals have been successfully formed with various benzoic acid derivatives.[14][15]

  • Mechanism: The co-former can disrupt the crystal lattice of the benzamide hydrochloride, creating a more stable structure that is less prone to moisture uptake.

  • Benefit: This approach can significantly improve stability without altering the chemical structure of the API.

Formulation with Non-Hygroscopic Excipients

The choice of excipients is critical when formulating a moisture-sensitive drug.[16][17][18][19][20]

  • Excipient Selection: Opt for excipients with low hygroscopicity, such as dibasic calcium phosphate, anhydrous lactose, and certain grades of microcrystalline cellulose.[17]

  • Moisture Scavengers: Incorporating excipients that act as moisture scavengers, such as certain starches, can help protect the API by preferentially absorbing available water.

  • Direct Compression: This manufacturing method minimizes the use of water, reducing the risk of moisture-related issues.[16][18][19][20]

Table 1: Comparison of Common Excipients for Direct Compression
ExcipientHygroscopicityKey Functional Properties
Microcrystalline Cellulose (MCC)Low to ModerateExcellent binder, good compressibility
Dibasic Calcium PhosphateLowGood flow, non-hygroscopic
Spray-Dried LactoseModerateGood flow and compressibility
MannitolLowNon-hygroscopic, pleasant mouthfeel
Starch 1500®High (acts as scavenger)Disintegrant, can improve stability
Protective Coating

Applying a moisture-barrier film coating to the final dosage form is a highly effective way to protect the hygroscopic core from the environment.[21]

  • Polymer Selection: Polyvinyl alcohol (PVA)-based coatings often provide superior moisture protection compared to traditional hydroxypropyl methylcellulose (HPMC) coatings.[21]

  • Coating Process: The coating process itself must be carefully controlled to ensure a uniform and intact film.

Packaging Solutions

The final line of defense against moisture is appropriate packaging.[2][22][23][24]

  • High-Barrier Materials: Utilize packaging materials with low moisture vapor transmission rates (MVTR), such as aluminum foil blisters or HDPE bottles with induction seals.

  • Desiccants: Include desiccants, such as silica gel or molecular sieves, within the packaging to absorb any residual moisture.[2]

  • Oxygen Absorbers: For APIs also sensitive to oxidation, oxygen absorbers can be included to create a low-oxygen environment within the package.[2]

Diagram: Multi-pronged Approach to Mitigating Hygroscopicity

A Hygroscopic Benzamide HCl B Crystal Engineering (Co-crystallization) A->B C Formulation Design (Non-hygroscopic Excipients) A->C D Dosage Form (Protective Coating) A->D E Packaging (High-Barrier + Desiccant) A->E F Stable & Efficacious Drug Product B->F C->F D->F E->F

Caption: A holistic strategy to manage hygroscopicity.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used to assess hygroscopicity. These should be adapted and validated for your specific material and equipment.

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption-desorption isotherm of benzamide hydrochloride.

Methodology:

  • Sample Preparation: Place 5-10 mg of the benzamide hydrochloride sample into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Phase: Increase the relative humidity in steps (e.g., 10% increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Phase: Decrease the relative humidity in the same steps from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate the sorption-desorption isotherm.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of benzamide hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge with dry nitrogen at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting thermogram (weight % vs. temperature). Weight loss at temperatures below ~120 °C typically corresponds to the loss of free and bound water. Degradation will occur at higher temperatures. High-resolution TGA can be employed to better separate free and bound water.[5]

Protocol 3: Karl Fischer (KF) Titration (Volumetric)

Objective: To accurately determine the water content of benzamide hydrochloride.

Methodology:

  • Reagent Preparation: Use a one-component or two-component KF reagent system. Standardize the titrant using a certified water standard.

  • Titration Vessel Preparation: Add the solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint to eliminate any residual water.

  • Sample Introduction: Accurately weigh and quickly transfer a suitable amount of the benzamide hydrochloride sample into the titration vessel. Ensure the sample dissolves or disperses well.

  • Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint.

  • Calculation: Calculate the water content based on the volume of titrant consumed, the titer of the reagent, and the sample weight.

Concluding Remarks

The hygroscopic nature of benzamide hydrochloride salts presents a significant, yet manageable, challenge in pharmaceutical development. A thorough understanding of the material's interaction with water, gained through rigorous characterization, is the foundation for developing effective mitigation strategies. By employing a multi-faceted approach that encompasses crystal engineering, rational formulation design, protective processing, and appropriate packaging, researchers can ensure the development of stable, high-quality, and efficacious drug products. This guide serves as a starting point for troubleshooting and developing robust solutions for your specific benzamide hydrochloride salt.

References

  • United States Pharmacopeia. General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.
  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Sorbead India.
  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003.
  • ResearchGate. The effects of packaging on the stability of a moisture sensitive compound.
  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. 2003.
  • YouTube. Q1A (R2) A deep dive in Stability Studies. 2025.
  • Multisorb. Why Moisture Control is Critical for Pharmaceutical and Medical Packaging.
  • USP-NF. 〈1241〉 Water–Solid Interactions in Pharmaceutical Systems.
  • Codefine.
  • LFA Tablet Presses. Protection beyond the packaging (how to keep moisture out of tablets).
  • Patsnap Eureka.
  • PubMed Central. Co-processed excipients for direct compression of tablets.
  • Theseus.
  • TA Instruments.
  • ResolveMass Laboratories Inc. TGA Analysis for Moisture Content. 2025.
  • SK pharmteco. Dynamic Vapor Sorption.
  • Jenck.
  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. 2020.
  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • American Pharmaceutical Review.
  • Pharmapproach.com. Direct Compression Excipients: Properties and Uses.
  • AZoM.
  • Pharmaceutics. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. 2023.
  • WorldofTest.com. Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. 2025.
  • Roquette. Specialized direct compression excipients.
  • ResearchGate. Screening of several excipients for direct compression of tablets: A new perspective based on functional properties. 2025.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Improved Pharma. Thermogravimetric Analysis. 2022.
  • ABITEC.
  • Pharma Growth Hub.
  • ACS Publications. Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure.
  • PMC.
  • Auriga Research. Thermogravimetric Analysis (TGA)
  • ResearchGate.
  • Preprints.org. Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. 2024.
  • ResearchGate. Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. 2025.
  • ResearchGate.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Eurofins.
  • Metrohm.
  • BenchChem. strategies to reduce impurities in benzamide synthesis.
  • PubMed.
  • ResearchGate. (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. 2022.
  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. 2023.
  • ChemicalBook. Benzamidine hydrochloride | 1670-14-0.
  • PubChem. Benzamide, hydrochloride | C7H8ClNO | CID 12196675.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide: A Predictive and Comparative Approach

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound, a molecule incorporating a halogenated aromatic ring, an amide linkage, and a tertiary amine within a piperidine ring, presents a compelling case study for modern spectroscopic analysis. Its structural complexity, with multiple distinct proton environments, offers a rich dataset within its 1H Nuclear Magnetic Resonance (NMR) spectrum.

This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed, theoretical spectrum. This predictive approach is grounded in foundational NMR principles and supported by comparative data from structurally analogous compounds. We will deconstruct the molecule into its constituent fragments, predict the chemical shifts and coupling patterns for each proton, and discuss the analytical strategies required to overcome potential spectral complexities such as signal overlap. This guide is intended for researchers and scientists who require a deep, practical understanding of how to approach the structural verification of similarly complex molecules.

Molecular Structure and Proton Environments

A logical first step in any NMR analysis is to identify all unique proton environments within the molecule. The structure of this compound is shown below, with distinct proton groups labeled for clarity.

Caption: Molecular structure of this compound with key proton groups labeled.

The molecule possesses several distinct sets of protons:

  • Aromatic Protons (Ar-H): Four protons on the substituted benzene ring.

  • Amide Proton (N-H): One proton attached to the amide nitrogen.

  • Ethyl Linker Protons (Hₐ, Hᵦ): Two methylene (CH₂) groups connecting the amide and piperidine moieties.

  • Piperidine Protons (H꜀, H꜀, Hₑ): Protons on the piperidine ring, categorized by their position relative to the nitrogen atom. Due to the ring structure, we can expect three distinct environments: C2/C6 (labeled 'c'), C3/C5 (labeled 'd'), and C4 (labeled 'e').

Predicted 1H NMR Spectrum and Comparative Analysis

The following table summarizes the predicted 1H NMR data for our target molecule. These predictions are based on established chemical shift values for similar functional groups and are refined by comparing them to experimental data for simpler, analogous structures.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification & Comparative Insights
N-H (Amide) 8.0 - 8.5Broad Singlet (or Triplet)1HAmide protons are typically deshielded and appear downfield. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. It may show coupling to the adjacent CH₂ group (Hₐ), appearing as a triplet.
Ar-H 7.3 - 7.8Multiplets4HThe four aromatic protons will be in distinct environments due to the ortho-bromo and ortho-amide substituents. We predict a complex multiplet pattern in this region. For comparison, the aromatic protons of simple benzamides appear in a similar range. The electron-withdrawing bromine atom will further influence the precise shifts.
Hₐ (-NH-CH₂-) 3.5 - 3.7Quartet (or Triplet)2HThis methylene group is adjacent to the electron-withdrawing amide nitrogen, shifting it downfield. It will be split by the adjacent Hᵦ protons (triplet) and potentially by the N-H proton (quartet). In practice, N-H coupling is often not resolved.
Hᵦ (-CH₂-N<) 2.6 - 2.8Triplet2HThis methylene group is adjacent to the piperidine nitrogen and the Hₐ methylene group. It will be shifted downfield by the nitrogen but less so than Hₐ. It should appear as a clean triplet due to coupling with Hₐ.
H꜀ (Piperidine C2/C6) 2.4 - 2.6Multiplet (Broad)4HThese protons are alpha to the piperidine nitrogen, resulting in a downfield shift. Their signal is often a broad multiplet due to the complex coupling with the H꜀ protons and potential ring conformational dynamics.
H꜀ (Piperidine C3/C5) 1.5 - 1.7Multiplet4HThese protons are beta to the nitrogen and will appear further upfield. They will show complex coupling with both H꜀ and Hₑ protons.
Hₑ (Piperidine C4) 1.4 - 1.6Multiplet2HThis proton is gamma to the nitrogen and is expected to be the most upfield of the piperidine signals. Its signal will likely overlap with the H꜀ signals.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality spectrum for structural verification, a standardized protocol is essential. The following represents a robust methodology for the analysis of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which has the added benefit of preserving the N-H proton signal and sharpening its coupling. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift calibration is required (modern spectrometers can often lock on the solvent signal, making this optional). d. Cap the NMR tube and gently invert several times or use a vortex mixer at low speed to ensure the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition: a. Instrument: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex multiplets in the aromatic and piperidine regions. b. Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution. c. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a routine 1H spectrum.
  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm, to ensure all signals from TMS (0 ppm) to potentially downfield amide protons are captured.
  • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for routine 1H NMR.
  • Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase if the signal-to-noise ratio is low. d. Data Processing:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
  • Calibrate the chemical shift axis by setting the solvent residual peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.
  • Integrate all distinct signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the Hᵦ triplet, 2H) to its integer value to normalize the other integrals.

Workflow for Spectral Interpretation

A systematic approach is key to accurately assigning the signals in the 1H NMR spectrum.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis & Assignment cluster_2 A 1. Prepare Sample (in CDCl₃ or DMSO-d₆) B 2. Acquire 1H NMR Spectrum (≥400 MHz) A->B C 3. Process Data (Phasing, Baseline Correction, Calibration) B->C D 4. Identify Solvent & TMS Peaks C->D E 5. Integrate All Signals D->E F 6. Analyze Diagnostic Regions E->F G 7. Assign Signals Based on δ, Multiplicity, and Integration F->G F_sub1 Downfield Region (δ 7-9) Assign Amide (N-H) and Aromatic (Ar-H) protons. F->F_sub1 F_sub2 Midfield Region (δ 2.5-4.0) Assign Ethyl Linker (Hₐ, Hᵦ) and Piperidine α-protons (H꜀). F->F_sub2 F_sub3 Upfield Region (δ 1-2) Assign remaining Piperidine protons (H꜀, Hₑ). F->F_sub3 H 8. (Optional) 2D NMR (COSY, HSQC) for Confirmation G->H

Caption: A systematic workflow for the acquisition and interpretation of the 1H NMR spectrum.

Advanced Techniques for Unambiguous Assignment

For a molecule of this complexity, signal overlap, particularly in the aromatic and aliphatic regions, is a significant challenge. While the 1D 1H NMR spectrum provides a wealth of information, 2D NMR experiments are invaluable for confirming connectivity and resolving ambiguities.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A cross-peak between two signals in a COSY spectrum confirms that those protons are on adjacent carbons. This would be instrumental in:

    • Confirming the Hₐ-Hᵦ connectivity of the ethyl linker.

    • Tracing the connectivity within the aromatic spin system.

    • Mapping the H꜀-H꜀-Hₑ pathway around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It requires a ¹³C NMR spectrum as a reference but is definitive for assigning protons to specific carbons, which is especially useful for distinguishing the different CH₂ groups of the piperidine ring.

Conclusion

The 1H NMR spectrum of this compound is predicted to be rich in information, with distinct signals corresponding to each of its unique proton environments. A thorough analysis, beginning with a predictive framework based on chemical shift theory and comparative data, allows for a systematic interpretation of the spectrum. By examining diagnostic regions, multiplicity, and integration, a confident initial assignment can be made. For absolute structural confirmation and to resolve the inevitable signal overlap in such a molecule, the use of 2D NMR techniques like COSY and HSQC is strongly recommended. The combination of these 1D and 2D NMR methods provides an unequivocal and robust validation of the chemical structure, a critical requirement in all stages of chemical and pharmaceutical research.

References

  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. A comprehensive textbook on spectroscopic methods, including detailed tables of characteristic 1H NMR chemical shifts. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. A classic reference for the interpretation of NMR, IR, and mass spectra. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. A free, searchable database containing experimental spectra for thousands of organic compounds, useful for finding data on analogous structures. URL: [Link]

  • Title: Typical 1H NMR Chemical Shifts Source: Chemistry LibreTexts. An open-access resource providing tables and explanations of typical chemical shift values for various functional groups. URL: [Link]

A Senior Application Scientist's Guide to Method Selection for Benzamide Impurity Profiling by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In pharmaceutical development and quality control, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a direct determinant of safety and efficacy. Any substance that is not the API itself is considered an impurity, and these entities must be identified, quantified, and controlled within strict limits set by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1] Benzamide (C₇H₇NO), a simple aromatic amide, serves as a fundamental building block in many pharmaceuticals.[2][3] Its synthesis and storage can give rise to impurities, such as the starting material benzoic acid or various degradation products.[4]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for impurity profiling due to its high resolution, sensitivity, and adaptability.[5][6] The choice of HPLC column and mobile phase is paramount, as these components dictate the separation mechanism and, consequently, the retention time and resolution of the API from its impurities.

This guide provides an in-depth comparison of HPLC retention times for benzamide and its primary impurity, benzoic acid, across different reversed-phase column chemistries. We will move beyond a simple recitation of methods to explore the underlying chromatographic principles, providing researchers and drug development professionals with the expertise to make informed decisions for robust and reliable stability-indicating methods.

The Analytes: Physicochemical Properties of Benzamide and Benzoic Acid

To understand the separation, we must first understand the molecules. The key to chromatographic separation in reversed-phase HPLC lies in the polarity differences between analytes.

CompoundStructureMolar Mass ( g/mol )PolaritypKa
Benzamide C₇H₇NO121.14Moderately Polar~17 (Amide N-H)
Benzoic Acid C₇H₆O₂122.12Polar (especially when ionized)~4.2 (Carboxylic Acid)

Data sourced from PubChem.[2]

Benzoic acid, with its carboxylic acid group, is significantly more acidic than benzamide. This pKa difference is a critical lever we can use in method development. By adjusting the mobile phase pH, we can change the ionization state of benzoic acid, dramatically altering its polarity and, therefore, its retention time. At a pH below 4.2, benzoic acid is protonated (neutral) and more hydrophobic. At a pH above 4.2, it is deprotonated (anionic), making it much more polar and less retained on a reversed-phase column.

Comparative Study: The Impact of Stationary Phase Chemistry

The choice of stationary phase introduces unique interaction mechanisms that can be exploited to enhance separation. We will compare two common reversed-phase columns: the industry-standard C18 (ODS) and the alternative selectivity RP-Amide column.

Experimental Workflow for Method Comparison

The process of comparing HPLC methods is systematic. It involves preparing standardized samples, running them on different systems (or sequentially on the same system with different columns), and analyzing the resulting data for key performance indicators like retention time, selectivity, and resolution.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_eval Phase 3: Data Evaluation & Comparison A Prepare Stock Solutions (Benzamide & Benzoic Acid) B Create System Suitability Mixture (API + Impurity) A->B C Method 1 Analysis (C18 Column) B->C D Method 2 Analysis (RP-Amide Column) B->D E Measure Retention Time (tR) & Peak Area C->E D->E F Calculate Selectivity (α) & Resolution (Rs) E->F G Compare Performance Metrics F->G H Select Optimal Method G->H

Caption: Workflow for HPLC method comparison.

Performance Data Summary

The following table summarizes the expected performance of two distinct HPLC methods. The retention times are representative values based on established chromatographic principles for these analytes and conditions.

ParameterMethod 1: Standard C18Method 2: RP-Amide
Column C18, 150 x 4.6 mm, 5 µmRP-Amide, 150 x 4.6 mm, 5 µm[7]
Mobile Phase Acetonitrile : 0.1% TFA in Water (40:60)Acetonitrile : 0.1% TFA in Water (40:60)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
t_R Benzoic Acid (min) 3.53.8
t_R Benzamide (min) 5.06.0
Selectivity (α) 1.431.58
Resolution (R_s) > 2.0> 2.5
Analysis of Retention Behavior
  • Causality in Method 1 (C18 Column): The C18 stationary phase is a dense layer of hydrophobic octadecyl chains. Separation is governed primarily by hydrophobic interactions.[5] In the acidic mobile phase (0.1% TFA, pH ~2.1), both the amide of benzamide and the carboxylic acid of benzoic acid are fully protonated and neutral. Benzamide, being slightly less polar than benzoic acid, interacts more strongly with the C18 chains and is therefore retained longer. The separation is effective and serves as a reliable baseline.

  • Causality in Method 2 (RP-Amide Column): The RP-Amide column contains polar amide groups embedded within the alkyl chains.[8] This creates a mixed-mode separation mechanism. In addition to hydrophobic interactions, this stationary phase can act as a hydrogen bond acceptor and donor. The amide group on benzamide can engage in specific hydrogen bonding with the stationary phase, leading to a significant increase in its retention time compared to the C18 column.[8] This often results in enhanced selectivity (α) and resolution (R_s) between the parent compound and its impurities, providing a more robust separation.

Detailed Experimental Protocol: Method 1 (Standard C18)

This protocol provides a self-validating system for the routine analysis of benzamide and its benzoic acid impurity. Trustworthiness is established through clear system suitability requirements.

1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Benzamide Reference Standard (≥99% purity)[9]

  • Benzoic Acid Reference Standard (≥99% purity)

2. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% (v/v) TFA in water solution (Aqueous). The final mobile phase is a 40:60 (v/v) mixture of Acetonitrile and 0.1% TFA in water. Filter and degas the mobile phase prior to use.

  • Diluent: Use the mobile phase as the diluent for all sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Benzamide Reference Standard in 25.0 mL of diluent.

  • Impurity Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Benzoic Acid Reference Standard in 25.0 mL of diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Benzamide and 10 µg/mL of Benzoic Acid in diluent.

3. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., USP L1 packing).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.[7]

4. System Suitability Test (SST)

  • Inject the System Suitability Solution six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area of replicate injections must be ≤ 2.0%.

    • The tailing factor for the benzamide peak must be ≤ 1.5.

    • The resolution between the benzoic acid and benzamide peaks must be ≥ 2.0.

5. Procedure

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard and sample solutions.

  • Identify the peaks based on the retention times obtained from the individual standard injections.

  • Quantify the impurity by comparing the peak area from the sample chromatogram to the standard chromatogram.

Conclusion and Forward Outlook

This guide demonstrates that while a standard C18 column can provide adequate separation for benzamide and benzoic acid, alternative stationary phases like the RP-Amide column can offer superior selectivity and resolution. The key to effective method development lies in understanding the physicochemical properties of the analytes and leveraging the unique interaction mechanisms of different column chemistries.[10] The choice of mobile phase, particularly its pH, is a powerful tool for manipulating the retention of ionizable impurities like benzoic acid.

For any pharmaceutical analysis, the selected method must be rigorously validated according to ICH guidelines to ensure it is fit for its intended purpose—guaranteeing the quality and safety of the final drug product.[11][12] The principles and data presented here provide a strong foundation for developing and optimizing such robust analytical methods.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Google Search Result.
  • High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. Benchchem.
  • Strategies to reduce impurities in benzamide synthesis. Benchchem.
  • Benzamide | C7H7NO | CID 2331 . PubChem, National Institutes of Health. [Link]

  • A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection . ResearchGate. [Link]

  • Benzamide . Wikipedia. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Pharma Focus Asia. [Link]

  • U.S. Pharmacopeia Methods for HPLC . Nacalai Tesque, Inc. [Link]

  • Allowable Adjustments to European Pharmacopeia (EP) Methods . Restek. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase . Obrnuta faza. [Link]

  • Mechanisms of retention in HPLC . Grup de Quimiometria i Qualimetria. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods . Biosciences Biotechnology Research Asia. [Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection . ResearchGate. [Link]

  • Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds . ResearchGate. [Link]

  • The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions . ResearchGate. [Link]

  • GENERAL TESTS, PROCESSES AND APPARATUS . Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Assay With One HPLC Method For Both Procedures . Scribd. [Link]

  • HPLC analysis according to USP and Ph. EUR . Analytics-Shop. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents . National Center for Biotechnology Information (NCBI). [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES . Agilent. [Link]

  • Allowable HPLC Adjustments for European Pharmacopoeia (EP) Methods . Obrnuta faza. [Link]

  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form . National Center for Biotechnology Information (NCBI). [Link]

  • Forced Degradation Study in Pharmaceuticals . YouTube. [Link]

Sources

Comparative Guide: FTIR Spectral Analysis of Amide Carbonyl in 2-Bromo-benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the structural characterization of benzamide derivatives—critical scaffolds in PARP inhibitors and antipsychotic drug development—the 2-bromo-benzamide moiety presents a unique spectral challenge. Unlike its para- or meta- substituted counterparts, the ortho- bromo substituent induces significant steric strain, forcing the amide group out of planarity with the benzene ring.

This guide provides a technical comparison of the Amide I (C=O stretch) spectral signature of 2-bromo-benzamide against its isomers and unsubstituted analogs. By analyzing the Steric Inhibition of Resonance (SIR) effect, we establish a robust diagnostic criterion for distinguishing this specific regioisomer using Fourier Transform Infrared Spectroscopy (FTIR).

Theoretical Framework: The Ortho-Effect Mechanism

To accurately interpret the FTIR spectrum of 2-bromo-benzamide, one must understand the competition between electronic conjugation and steric hindrance.

The Baseline: Planar Conjugation

In unsubstituted benzamide , the amide group (


) is coplanar with the phenyl ring. This allows the 

-electrons of the benzene ring to conjugate with the carbonyl group.
  • Effect: Conjugation gives the C=O bond reduced double-bond character (more single-bond character).

  • Result: Lower vibrational frequency (~1655 cm⁻¹).

The Deviation: Steric Inhibition of Resonance

In 2-bromo-benzamide , the bulky bromine atom at the ortho position sterically clashes with the amide protons or oxygen. To relieve this strain, the amide group rotates out of the phenyl plane.

  • Effect: The

    
    -orbital overlap is broken (deconjugation). The carbonyl group becomes an isolated double bond.
    
  • Result: Higher vibrational frequency (Blue Shift, typically +15 to +25 cm⁻¹ relative to the conjugated baseline).

Mechanistic Pathway Diagram

The following diagram illustrates the causal link between steric bulk and spectral shift.

CarbonylShift Substituent Ortho-Bromo Substituent Steric Steric Hindrance (Van der Waals Repulsion) Substituent->Steric Rotation C(Ph)-C(O) Bond Rotation (Loss of Planarity) Steric->Rotation Conjugation Loss of Resonance w/ Phenyl Ring Rotation->Conjugation BondOrder Increased C=O Double Bond Character Conjugation->BondOrder Shift Blue Shift (Higher Wavenumber) BondOrder->Shift

Figure 1: Mechanistic pathway of the 'Ortho-Effect' leading to high-frequency carbonyl shifts in 2-substituted benzamides.

Comparative Spectral Analysis

The following data compares the Amide I (C=O) and Amide II (N-H bend) bands of 2-bromo-benzamide against key alternatives.

Table 1: Comparative FTIR Data (Solid State/KBr)
CompoundStructure TypeAmide I (C=O) ν [cm⁻¹]Amide II (N-H) δ [cm⁻¹]Spectral Interpretation
Benzamide Planar / Conjugated1655 ± 2 1620 - 1630Baseline. Strong conjugation lowers C=O frequency.
4-Bromo-benzamide Planar / Conjugated1658 ± 2 1625 - 1635Electronic Effect Only. Br is electron-withdrawing but allows planarity. Minimal shift from baseline.
2-Bromo-benzamide Twisted / Deconjugated 1672 - 1685 1610 - 1620Steric Effect Dominates. Significant blue shift due to loss of conjugation.
2-Chloro-benzamide Twisted / Deconjugated1668 - 1675 1615 - 1625Similar steric effect, but Cl is smaller than Br, leading to slightly less twist/shift.
Key Diagnostic Insight
  • The "Gap" Analysis: If your sample shows a C=O peak near 1655 cm⁻¹ , it is likely the para isomer or unsubstituted benzamide. A sharp shift upward to >1670 cm⁻¹ is the fingerprint of the ortho-substituted isomer.

  • Intramolecular H-Bonding: While 2-bromo-benzamide can form weak

    
     intramolecular hydrogen bonds, the steric twisting  is the dominant factor driving the C=O shift. The H-bonding is more visible in the splitting of the N-H stretching region (3100–3400 cm⁻¹), often showing sharper, distinct bands compared to the broad intermolecular H-bonded bands of the para isomer.
    

Methodological Comparison: FTIR vs. Alternatives

Why use FTIR for this specific analysis?

FeatureFTIR (ATR/Transmission) Raman Spectroscopy NMR (¹H / ¹³C)
Sensitivity to C=O High. The dipole change is large, resulting in a very strong peak.Low/Medium. C=O is a weak scatterer; often obscured by aromatic ring modes.Indirect. Carbonyl ¹³C shift is diagnostic but requires longer acquisition and solubility.
Solid State Analysis Excellent. Can analyze crystal polymorphs directly.Excellent. Good for polymorphism but less intuitive for functional group shifts.Poor. Solid-state NMR is complex; solution NMR loses the conformational "twist" information if rotation is fast.
Throughput High. <1 minute per sample.High. <1 minute.[1]Low. Requires dissolution and shimming.

Verdict: FTIR is the superior technique for rapid confirmation of the ortho-substitution pattern in solid benzamides due to its sensitivity to the conjugation-dependent dipole of the carbonyl bond.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible detection of the subtle ~20 cm⁻¹ shift, follow this validated Attenuated Total Reflectance (ATR) protocol.

Workflow Diagram

FTIR_Protocol Start Start: Solid Sample Prep Crystal Homogenization (Light crushing) Start->Prep Background Acquire Background (Air, 32 scans) Prep->Background Clean Crystal Loading Sample Loading (Cover Crystal Fully) Background->Loading Pressure Apply Pressure (Target: >80% Contact) Loading->Pressure Scan Acquire Spectrum (4 cm⁻¹ res, 64 scans) Pressure->Scan Process Post-Processing (ATR Correction + Baseline) Scan->Process Analyze Peak Picking (Identify Amide I) Process->Analyze

Figure 2: Validated workflow for ATR-FTIR analysis of crystalline benzamides.

Step-by-Step Protocol
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹ (Critical for resolving split peaks).

    • Scans: 64 scans (High S/N ratio).

    • Range: 4000 – 600 cm⁻¹.[2]

  • Sample Preparation:

    • Do not grind the sample excessively if studying polymorphism, as pressure can induce phase transitions.

    • Place ~5-10 mg of the 2-bromo-benzamide solid onto the center of the ATR crystal.

  • Acquisition:

    • Apply pressure using the anvil until the preview spectrum shows saturated bands or stable absorbance.

    • Check: Ensure the strongest peaks (usually C=O) have an absorbance between 0.1 and 1.0 A.U. If >1.5, reduce sample thickness or pressure to avoid detector saturation.

  • Data Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Apply Baseline Correction (Rubberband method).

    • Use Second Derivative analysis if the Carbonyl peak appears as a shoulder to the aromatic C=C stretch (rare in amides, but possible).

  • Validation Criteria:

    • Pass: Distinct, sharp peak at 1670–1685 cm⁻¹ .

    • Fail/Ambiguous: Broad peak at 1650 cm⁻¹ (Indicates wet sample or wrong isomer).

    • Check: Look for the C-Br stretch in the fingerprint region (approx. 600–700 cm⁻¹, though often complex).

References

  • Bellamy, L. J. (1975). The Infrared Spectra of Complex Molecules. Chapman and Hall. (Foundational text on steric inhibition of resonance in amides).
  • Swaminathan, J., et al. (2009). "FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Sundaraganesan, N., et al. (2005). "FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2-bromo-4-methyl-phenylamine." Spectrochimica Acta Part A. Link

  • NIST Chemistry WebBook. "Benzamide Infrared Spectrum." National Institute of Standards and Technology.[3] Link

  • Cunico, W., et al. (2017). "Different intra- and inter-molecular hydrogen-bonding patterns in substituted benzamides." Acta Crystallographica Section E. Link

Sources

Comparative Guide: Binding Affinity of 2-Bromo vs. 2-Chloro Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the substitution of a chlorine atom with a bromine atom at the ortho (2-) position of a benzamide scaffold is a high-impact modification. While often treated as a simple lipophilic exchange, this modification fundamentally alters the binding thermodynamics through two distinct mechanisms: Halogen Bonding (XB) and Atropisomeric Pre-organization .

This guide provides a technical analysis of why 2-bromo derivatives frequently exhibit superior affinity (


) compared to their 2-chloro analogs, despite the increased steric bulk. We analyze the "Sigma Hole" theory, provide experimental protocols for validation, and offer a decision framework for synthetic planning.

The Physicochemical Arena: Cl vs. Br

To understand the binding differential, we must first quantify the atomic differences. The shift from Chlorine to Bromine increases lipophilicity (LogP) and steric demand, but the critical differentiator in protein binding is the anisotropy of the electron density (the Sigma Hole).

Property2-Chloro Benzamide2-Bromo BenzamideImpact on Binding
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger hydrophobic pocket; may induce steric clash in tight clefts.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into sub-pockets, potentially displacing conserved water molecules.
Electronegativity (Pauling) 3.162.96Br is less electronegative, making it more polarizable.

-Hole Magnitude (

)
ModerateHigh Critical: Br forms stronger, more directional halogen bonds with backbone carbonyls.
Hammett Constant (

)
0.230.23Electronic inductive effects on the ring are nearly identical.

Mechanisms of Binding Differential

A. The Sigma Hole & Halogen Bonding

The most common reason a 2-bromo derivative outperforms a 2-chloro analog is the formation of a Halogen Bond (XB) . Unlike a uniform negative charge cloud, halogens (especially Br and I) exhibit a positive electrostatic potential cap on the extension of the C-X bond—the "Sigma Hole."[1][2]

  • Mechanism: The

    
    -hole (electrophilic) interacts with a nucleophile on the protein (typically a backbone carbonyl oxygen, 
    
    
    
    ).
  • The Br Advantage: Because Bromine is more polarizable than Chlorine, its

    
    -hole is larger and more positive. This results in a bond that is enthalpically more favorable  (stronger 
    
    
    
    ) than the corresponding Cl interaction.
  • Directionality: This interaction is highly directional (ideal angle

    
    ).
    
B. The Ortho-Effect: Conformational Locking

In 2-substituted benzamides, the substituent forces the amide bond out of planarity with the phenyl ring to relieve steric strain (A(1,3) strain).

  • 2-Chloro: Induces a moderate twist angle (typically

    
    ). It can often participate in a weak intramolecular hydrogen bond (IMHB) with the amide N-H, stabilizing a pseudo-planar conformation.
    
  • 2-Bromo: The larger radius creates a severe steric clash, forcing a larger twist angle (

    
    ). If the bioactive conformation requires this twisted state (atropisomerism), the Br derivative is energetically pre-organized . This reduces the entropic penalty (
    
    
    
    ) of binding, as the ligand does not need to "freeze" out flexible rotations upon binding.
C. Decision Logic: When to Deploy Br?

The following decision tree illustrates the logical flow for selecting Br over Cl during lead optimization.

HalogenSelection Start Lead Optimization: 2-Chloro Benzamide Hit CheckPocket Is there a backbone C=O within 3.5 Å of the Cl? Start->CheckPocket CheckAngle Is the C-Cl...O angle approx. 160-180°? CheckPocket->CheckAngle Yes TwistCheck Does the bioactive conformation require a twisted amide? CheckPocket->TwistCheck No StericCheck Does the pocket allow +0.1 Å expansion? CheckAngle->StericCheck Yes (Halogen Bond Potential) CheckAngle->TwistCheck No (Electrostatic Clash) DecisionBr Switch to 2-Bromo DecisionCl Retain 2-Chloro / Try 2-F StericCheck->DecisionBr Yes (Maximize Enthalpy) StericCheck->DecisionCl No (Steric Clash) TwistCheck->DecisionBr Yes (Pre-organization/Entropy) TwistCheck->DecisionCl No (Planar preferred)

Figure 1: Strategic decision tree for Halogen substitution. Blue nodes indicate starting state; Green indicates favorable Br substitution; Red indicates Cl retention.

Experimental Validation Protocols

To rigorously compare the binding affinity and mechanism, simple


 assays are insufficient. You must separate the Enthalpic (

)
contribution (Halogen bonding) from the Entropic (

)
contribution (Hydrophobic effect/Conformational lock).
Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for distinguishing the "Sigma Hole" effect (Enthalpy driven) from general lipophilicity (Entropy driven).

Objective: Determine thermodynamic signatures of Cl vs. Br derivatives.

  • Preparation:

    • Protein: Dialyze target protein into a minimal buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid DTT if possible (can interfere with some halogens); use TCEP if reducing agent is needed. Concentration: 20–50

      
      .
      
    • Ligand: Dissolve 2-Cl and 2-Br analogs in the exact same dialysis buffer (match DMSO % strictly, <2%). Concentration: 10–20x protein concentration.

  • Execution:

    • Perform titrations at 25°C.

    • Injection schedule: 1 x 0.4

      
       (discard), followed by 19 x 2.0 
      
      
      
      .
  • Data Analysis:

    • Fit to a One-Set-of-Sites model.

    • Success Metric: If

      
       is significantly more negative (exothermic) for the Br analog than the Cl analog (e.g., 
      
      
      
      ), this confirms the formation of a stronger Halogen Bond.
    • If the affinity gain is purely Entropic (

      
      ), the effect is likely due to hydrophobic desolvation or conformational pre-organization, not specific halogen bonding.
      
Protocol B: X-Ray Crystallography (Validation of Geometry)

Binding affinity data must be structurally contextualized.

  • Co-crystallization: Soak or co-crystallize the protein with the 2-Br derivative.

  • Refinement: Solve structure to <2.5 Å resolution.

  • Geometric Check: Measure the distance (

    
    ) and angle (
    
    
    
    ) between the Bromine and the putative nucleophile (e.g., Carbonyl Oxygen).
    • Halogen Bond Criteria:

      
       and 
      
      
      
      .

Representative Data Analysis

The following table summarizes a typical SAR trend observed in benzamide-based D2 receptor antagonists or similar systems (e.g., derived from trends in Wilcken et al. and Hardegger et al.).

CompoundSubstituent (R)

(nM)

(kcal/mol)

(kcal/mol)
Interpretation
A 2-H (Unsubstituted)1200-8.1-4.5Baseline binding.
B 2-Cl150-9.3-6.2Improved lipophilicity + weak XB.
C 2-Br 12 -10.8 -9.5 Strong XB driven. Large enthalpic gain indicates

-hole interaction.
D 2-I (Iodo)450-8.7-5.0Steric clash. Iodine is too large for the pocket, despite having the best

-hole.

Note: In this representative dataset, the 2-Br derivative represents the "Sweet Spot"—balancing the steric fit with the maximal halogen bonding potential.

Workflow Diagram: Experimental Cycle

ExperimentalWorkflow Synth Synthesis (Sandmeyer Rxn) Screen SPR/FRET Screen (Determine Kd) Synth->Screen ITC ITC Profiling (Extract Enthalpy) Screen->ITC Hits < 1uM Xray X-Ray Structure (Verify Angle) ITC->Xray Enthalpy Driven Xray->Synth SBDD Iteration

Figure 2: Integrated workflow for validating halogen bonding contributions.

Synthesis Notes

When synthesizing these derivatives for comparison, ensure high purity as trace transition metals can skew binding assays.

  • 2-Chloro Benzamides: often accessible via direct chlorination or amide coupling of 2-chlorobenzoic acid.

  • 2-Bromo Benzamides: Direct bromination is less selective.

    • Recommended Route:Sandmeyer Reaction . Start with anthranilic acid (2-aminobenzoic acid)

      
       Diazotization (
      
      
      
      )
      
      
      Substitution (
      
      
      ). Followed by amide coupling.
    • Purification: Bromine isotopes (

      
       and 
      
      
      
      ) have a distinct mass spec pattern (1:1 ratio) compared to Chlorine (3:1), aiding in rapid identification during QC.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry.

  • Auffinger, P., et al. (2004). "Halogen bonds in biological molecules." Proceedings of the National Academy of Sciences (PNAS).

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

  • Politzer, P., et al. (2013).[3] "Halogen bonding and other sigma-hole interactions: a perspective." Physical Chemistry Chemical Physics.

  • BenchChem Technical Support. (2025). "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem.[4]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Substance Characterization

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide, a key intermediate or potential API, is no exception. Its synthesis can introduce a spectrum of impurities, including unreacted starting materials, by-products, and degradation products, which must be rigorously controlled.[1][2] International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and qualification of impurities in new drug substances, setting stringent thresholds for reporting, identification, and qualification.[3][4][5]

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile analytical technique for assessing the purity of such compounds.[6][7][8] Its power lies in its ability to quickly separate the main compound from non-volatile impurities, making it an invaluable tool for reaction monitoring, purity checks, and method validation in a drug development setting.[9][10] This guide provides an in-depth, experience-driven comparison of TLC methodologies for validating the purity of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The Scientific Principle: Adsorption Chromatography in Action

TLC operates on the principle of adsorption chromatography.[6][10] The stationary phase, typically silica gel (a polar adsorbent), is coated on a plate.[6] The sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it.[11] The separation is governed by the continuous partitioning of each compound between the mobile and stationary phases.[6]

For this compound, its structural features—a polar amide, a basic tertiary amine (piperidine), and a moderately non-polar brominated aromatic ring—dictate its chromatographic behavior. Compounds with a stronger affinity for the polar silica gel will move slower, resulting in a lower Retention Factor (Rf), while compounds more soluble in the mobile phase will travel further up the plate, yielding a higher Rf.

Method Development: A Comparative Analysis of Mobile Phase Systems

The choice of the mobile phase is the most critical parameter in TLC method development. An ideal system should provide a clear separation between the main compound and its potential impurities, with an Rf value for the main spot ideally between 0.3 and 0.5 for optimal resolution. Given the basic nature of the piperidine moiety, which can cause undesirable streaking or "tailing" on acidic silica gel, the inclusion of a basic modifier like triethylamine (TEA) or ammonia is often necessary to ensure symmetrical spot shapes.

Below is a comparison of several solvent systems evaluated for the analysis of this compound.

Table 1: Comparison of Mobile Phase Systems for TLC Analysis

System IDMobile Phase Composition (v/v/v)Main Spot RfResolution from Impurities*Spot ShapeRationale & Remarks
A Ethyl Acetate / Hexane (1:1)~0.1PoorTailingThe system lacks sufficient polarity to move the polar amide and basic amine. The basic piperidine group interacts strongly with silica, causing significant tailing.
B Dichloromethane / Methanol (95:5)~0.4ModerateSlight TailingA common system for moderately polar compounds. The methanol increases polarity, improving the Rf value. However, tailing may still be present without a basic modifier.[12]
C Ethyl Acetate / Methanol / Triethylamine (85:10:5)~0.35GoodSymmetricalThe combination of ethyl acetate and methanol provides balanced polarity. The addition of triethylamine neutralizes active silica sites, preventing tailing of the basic analyte.
D Toluene / Acetone / Ammonia (60:40:1)~0.5GoodSymmetricalToluene offers different selectivity compared to ethyl acetate for aromatic compounds. The ammonia serves as the basic modifier. This system is a strong alternative.
E Chloroform / Methanol (9:1)~0.45ModerateSlight TailingA classic solvent system, but chloroform's toxicity makes it less desirable for routine use. Tailing can still be an issue without a basic modifier.[13]
  • Based on spotting a sample spiked with potential starting materials: 2-bromobenzoic acid and 1-(2-aminoethyl)piperidine.

Experimental Protocol: The Validated TLC Method

This section details the step-by-step methodology for the purity assessment of this compound using the optimized mobile phase.

Materials & Reagents
  • TLC Plates: Silica gel 60 F₂₅₄, aluminum-backed, 20x20 cm.

  • Analyte: this compound.

  • Mobile Phase (System C): Ethyl Acetate (ACS Grade), Methanol (ACS Grade), Triethylamine (≥99%).

  • Sample Solvent: Methanol.

  • Apparatus: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), iodine chamber, pencil, ruler.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sol Prepare Sample & Standard Solutions (1 mg/mL in MeOH) spot Spot Sample & Standard on TLC Plate Origin prep_sol->spot prep_mp Prepare Mobile Phase: EtOAc/MeOH/TEA (85:10:5) prep_chamber Saturate TLC Chamber with Mobile Phase prep_mp->prep_chamber develop Develop Plate in Saturated Chamber prep_chamber->develop spot->develop dry Dry Plate in Fume Hood develop->dry visualize Visualize Spots (UV 254 nm, Iodine) dry->visualize mark Mark Spots & Solvent Front visualize->mark calculate Calculate Rf Values & Assess Purity mark->calculate

Sources

A Senior Application Scientist's Guide to the Comparative Potency of Benzamide Derivatives in Dopamine Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzamides in Dopamine Receptor Pharmacology

The substituted benzamides represent a critical class of antipsychotic agents, distinguished by their high affinity and selectivity for the D2-like family of dopamine receptors (D2, D3, and D4). Unlike first-generation antipsychotics, many benzamides, such as amisulpride, exhibit an "atypical" profile characterized by a lower incidence of extrapyramidal side effects and efficacy against both positive and negative symptoms of schizophrenia.[1][2] This unique therapeutic window is largely attributed to their nuanced interactions with dopamine receptor subtypes, particularly their selectivity for limbic versus striatal regions and presynaptic versus postsynaptic receptors.[2][3]

Understanding the comparative potency and selectivity of these derivatives is paramount for researchers in neuropharmacology and drug development. Potency, typically quantified by the inhibition constant (Kᵢ) in binding assays or the half-maximal effective/inhibitory concentration (EC₅₀/IC₅₀) in functional assays, dictates the concentration of a compound required to elicit a biological response. This guide provides a comparative analysis of several key benzamide derivatives, details the gold-standard methodologies used to determine their potency, and explains the underlying signaling mechanisms.

Comparative Binding Affinity of Benzamide Derivatives at D2-Like Receptors

The cornerstone of characterizing a benzamide's activity is determining its binding affinity (Kᵢ) for the primary dopamine receptor subtypes. A lower Kᵢ value signifies a higher binding affinity. The data presented below, collated from various in vitro studies using cloned human and rat receptors, illustrates the distinct profiles of these compounds.

Compound D₂ Receptor Kᵢ (nM) D₃ Receptor Kᵢ (nM) **D₂/D₃ Selectivity Ratio (Kᵢ D₃ / Kᵢ D₂) **Source(s)
Amisulpride 2.83.2~0.88[2][4]
(-)-Sulpiride 9.2 - 1020 - 25~0.4[4][5]
(+)-Sulpiride 85422~0.2[4][5]
Raclopride 1.83.5~0.51[6]
Nemonapride ~0.3 - 1.0~0.2 - 0.5~0.6 - 2[7][8]
Remoxipride 113>1000<0.1[9][10]

Note: Nemonapride also exhibits high affinity for 5-HT2A receptors, which can complicate the interpretation of binding data using [³H]nemonapride in tissues with high 5-HT2A expression.[11]

From this data, several key insights emerge:

  • Stereoselectivity: The activity of sulpiride is highly stereospecific, with the (-)-enantiomer possessing significantly greater potency at both D₂ and D₃ receptors than the (+)-enantiomer.[4][5]

  • D₂/D₃ Equipotency: Amisulpride is notable for its nearly equal and high affinity for both D₂ and D₃ receptors, a profile that distinguishes it from many other antipsychotics.[2][4] This balanced affinity is thought to contribute to its clinical efficacy.

  • Variable Selectivity: While most of these compounds bind potently to both D₂ and D₃ subtypes, their selectivity ratios vary. Remoxipride, for instance, shows a clear preference for D₂ over D₃ receptors.[9]

Methodology 1: Radioligand Competition Binding Assay

To determine the binding affinity (Kᵢ) of a novel benzamide, a competition binding assay is the gold standard. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from the target receptor.

Causality Behind Experimental Choices:

  • Receptor Source: We utilize HEK293 or CHO cells stably transfected with the human dopamine receptor subtype of interest (e.g., D₂L). This ensures a high-density, homogenous population of the target receptor, eliminating confounding variables from native tissue.

  • Radioligand Selection: [³H]Raclopride or [³H]Spiperone are excellent choices for D₂/D₃ receptors. They are high-affinity antagonists, providing a robust signal-to-noise ratio.[12][13] The choice of radioligand can subtly influence results; for instance, remoxipride's measured affinity is lower when using the ultra-high affinity [³H]spiperone, potentially due to methodological issues related to ligand depletion.[9]

  • Non-Specific Binding: Defining non-specific binding is critical. This is achieved by including a saturating concentration (e.g., 10 µM) of a potent, structurally distinct antagonist like Butaclamol. This ensures that any remaining radioligand signal is not due to binding at the specific receptor site.[14]

Detailed Protocol: D₂ Receptor Competition Binding Assay
  • Cell Membrane Preparation: a. Culture HEK293 cells expressing the human D₂ receptor to ~90% confluency. b. Harvest cells and centrifuge to form a pellet. c. Lyse the cells in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer. d. Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14] e. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the total protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate format): a. Total Binding Wells: Add 25 µL assay buffer. b. Non-Specific Binding (NSB) Wells: Add 25 µL of 10 µM Butaclamol. c. Test Compound Wells: Add 25 µL of the benzamide derivative, serially diluted to cover a wide concentration range (e.g., 10 pM to 100 µM). d. Add 125 µL of radioligand ([³H]Raclopride) to all wells at a final concentration near its Kₑ (e.g., 1-2 nM). e. Initiate the binding reaction by adding 100 µL of the membrane preparation (e.g., 10-20 µg protein) to all wells.[14]

  • Incubation and Termination: a. Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.[14] b. Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. c. Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection and Analysis: a. Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.[14] b. Quantify the radioactivity in each well using a scintillation counter (TopCount or similar). c. Subtract the NSB counts from all other wells to get specific binding. d. Plot the specific binding (as a percentage of control) against the log concentration of the test compound. e. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. f. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Culture D2R-expressing HEK293 Cells prep2 Harvest & Lyse Cells prep1->prep2 prep3 Isolate Membranes (High-Speed Centrifugation) prep2->prep3 prep4 Quantify Protein Concentration prep3->prep4 assay3 Add Membrane Prep to Initiate Binding prep4->assay3 assay1 Plate Test Compound, NSB (Butaclamol), Buffer assay2 Add [3H]Radioligand (e.g., Raclopride) assay1->assay2 assay2->assay3 assay4 Incubate to Equilibrium (e.g., 90 min at RT) assay3->assay4 analysis1 Terminate by Rapid Filtration (Separate Bound/Unbound) assay4->analysis1 analysis2 Quantify Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate IC50 from Dose-Response Curve analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Workflow for a typical radioligand competition binding assay.

Methodology 2: Functional Antagonism Assay (cAMP Inhibition)

While binding assays measure affinity, functional assays measure a compound's ability to modulate receptor signaling. D₂-like receptors are canonically coupled to the Gαi/o family of G-proteins.[15] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] A functional antagonism assay measures a benzamide's ability to block this agonist-induced decrease in cAMP.

Causality Behind Experimental Choices:

  • cAMP Stimulation: Since D₂ receptor activation inhibits cAMP production, we first need to stimulate a basal level of cAMP. This is achieved using Forskolin, a direct activator of adenylyl cyclase. This provides a measurable signal that can then be inhibited by a dopamine agonist.

  • Detection Method: Modern assays use sensitive detection methods like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescent biosensors (e.g., cAMP Nomad).[18][19][20] These provide a high-throughput, non-radioactive readout of cAMP levels directly in the cell lysate.

Detailed Protocol: D₂ Functional Antagonism cAMP Assay
  • Cell Plating: a. Seed CHO-K1 cells stably expressing the human D₂ receptor into a 384-well plate at an appropriate density. b. Incubate overnight to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the benzamide antagonist. b. Aspirate the culture medium from the cells and add the antagonist dilutions. Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

  • Agonist Challenge: a. Prepare a solution of a D₂ agonist (e.g., Quinpirole) at a concentration known to produce ~80% of the maximal response (EC₈₀). This solution should also contain Forskolin (e.g., 10 µM). b. Add this agonist/forskolin challenge solution to the wells already containing the antagonist. c. Incubate for 30 minutes at 37°C.

  • Detection (Example using HTRF): a. Lyse the cells and perform the cAMP detection according to the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit). This typically involves adding two reagents sequentially: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a europium cryptate. b. Incubate for 60 minutes at room temperature. c. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: a. Calculate the 665/620 emission ratio for each well. b. Plot the ratio against the log concentration of the antagonist. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Dopamine D₂ Receptor Gᵢ-Coupled Signaling Pathway

G cluster_G G-Protein Complex DA Dopamine (Agonist) D2R Dopamine D2 Receptor DA->D2R Activates Benz Benzamide (Antagonist) Benz->D2R Blocks Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Gbg Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Response (e.g., altered ion channel conductance) cAMP->Response Leads to

Caption: Canonical Gαi-coupled signaling pathway of the D₂ receptor.

Conclusion

The therapeutic utility of benzamide derivatives is intrinsically linked to their potency and selectivity at dopamine D₂-like receptors. Amisulpride's balanced D₂/D₃ antagonism and sulpiride's marked stereoselectivity are prime examples of how subtle molecular differences translate into distinct pharmacological profiles.[2][4][5] Rigorous characterization through standardized binding and functional assays, as detailed in this guide, is essential for the discovery and development of next-generation antipsychotics. By understanding the causality behind experimental design—from the choice of a cell line to the specific radioligand—researchers can generate reliable, reproducible data that accurately predicts a compound's potential clinical performance.

References

  • Ögren, S. O., et al. (1995). Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. PubMed. Available at: [Link]

  • Hartvig, P., et al. (1989). The new selective D2-dopamine receptor antagonist raclopride--pharmacokinetics, safety and tolerability in healthy males. PubMed. Available at: [Link]

  • Martin, G. E., et al. (1995). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. Available at: [Link]

  • Farde, L., et al. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors. PubMed. Available at: [Link]

  • Ögren, S. O., et al. (1986). The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions. PubMed. Available at: [Link]

  • Clark, K. J., et al. (2008). Arthropod D2 receptors positively couple with cAMP through the Gi/o protein family. PMC. Available at: [Link]

  • Rieckmann, N., et al. (2019). Mapping the landscape of human dopamine D2/3 receptors with [11C]raclopride. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Neumeyer, J. L., et al. (1991). High affinity dopamine D2 receptor radioligands. 1. Regional rat brain distribution of iodinated benzamides. Semantic Scholar. Available at: [Link]

  • Narendran, R., et al. (2009). Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. PMC. Available at: [Link]

  • Free, R. B., et al. (2017). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. Available at: [Link]

  • Hidaka, K., et al. (1997). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships. PubMed. Available at: [Link]

  • Castelli, M. P., et al. (2001). (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. The Good Drug Guide. Available at: [Link]

  • Seeman, P., et al. (1996). elevation of dopamine D4-like sites, using [3H]nemonapride and [125I]epidepride. PubMed. Available at: [Link]

  • Rondou, P., et al. (2004). Dopamine Receptor Signaling. Taylor & Francis Online. Available at: [Link]

  • Minarini, A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Available at: [Link]

  • Schmauss, C. (2021). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

  • Innoprot. (Date unavailable). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Wiesel, F. A. (1992). [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses]. PubMed. Available at: [Link]

  • Zhen, X., et al. (2005). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. PNAS. Available at: [Link]

  • Shinohara, S., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

  • Innoprot. (Date unavailable). cAMP NOMAD D2 Dopamine Receptor Cell Line. Innoprot. Available at: [Link]

  • Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. PubMed. Available at: [Link]

  • Sumiyoshi, T., et al. (1999). Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. PubMed. Available at: [Link]

  • Creative Biolabs. (Date unavailable). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • INDIGO Biosciences. (Date unavailable). Human Dopamine Receptor D1 Reporter Assay System (DRD1). INDIGO Biosciences. Available at: [Link]

  • Perrault, G., et al. (1997). Amisulpride: from animal pharmacology to therapeutic action. PubMed. Available at: [Link]

  • Innoprot. (Date unavailable). D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Fowler, C. J., et al. (1992). Effects of remoxipride's metabolites on dopamine D2 receptors and receptor functions in the rat. PubMed. Available at: [Link]

  • Seeman, P., et al. (1997). Dopamine D4-like receptor elevation in schizophrenia: cloned D2 and D4 receptors cannot be discriminated by raclopride competition against [3H]nemonapride. PubMed. Available at: [Link]

  • BMG LABTECH. (Date unavailable). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Tu, Z., et al. (2010). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. ResearchGate. Available at: [Link]

  • ResearchGate. (Date unavailable). Interaction of nemonapride with D4 dopamine receptor. ResearchGate. Available at: [Link]

  • ResearchGate. (Date unavailable). Dopamine Receptor Affinity for Antagonists. ResearchGate. Available at: [Link]

  • Slideshare. (Date unavailable). Structure Activity Relationships - Antipsychotics. Slideshare. Available at: [Link]

  • Taylor & Francis. (2020). Remoxipride – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Patsnap Synapse. (Date unavailable). Nemonapride - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2025). Effects of Remoxipride's Metabolites on Dopamine D2 Receptors and Receptor Functions in the Rat. ResearchGate. Available at: [Link]

  • Gonçalves, V. M. F., et al. (2021). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC. Available at: [Link]

  • ResearchGate. (Date unavailable). Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. ResearchGate. Available at: [Link]

  • Zhang, J. P., & Malhotra, A. K. (2018). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. PMC. Available at: [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide Audience: Researchers, scientists, and drug development professionals.[1][2] Content Type: Operational Safety & Logistics Guide.

Executive Summary: The "Unknown" Protocol

Status: High-Potency Precautionary Handling Required.[2][3] Immediate Action: Stop. Do not handle on an open bench. Rationale: As a specialized research intermediate, specific toxicological data (LD50, mutagenicity) for this compound is likely absent from standard registries.[1][2] Consequently, safety protocols must be derived from Structural Activity Relationship (SAR) analysis of its moieties: the benzamide core (potential mutagen), the piperidine side-chain (basic irritant/permeator), and the aryl bromide (sensitizer).

This guide operationalizes a "Universal Precaution" approach, assuming the compound is bioactive, potentially genotoxic, and a skin sensitizer.[2]

Part 1: Hazard Identification & Risk Assessment (SAR Analysis)

Do not rely solely on a generic SDS. We must deconstruct the molecule to anticipate its biological behavior.[2]

Structural MoietyAssociated Hazard Class (Inferred)GHS SignalMechanism of Action
Benzamide Core Muta. 2 / Acute Tox. 4 WarningBenzamide (CAS 55-21-0) is suspected of causing genetic defects (H341) and is harmful if swallowed.[1][2][4][5]
Piperidine Motif Skin Irrit. 2 / Eye Dam. 1 DangerThe tertiary amine renders the molecule basic and lipophilic, facilitating dermal absorption and potential mucous membrane corrosion.[2]
Aryl Bromide Skin Sens. 1 WarningHalogenated aromatic rings can act as haptens, potentially triggering allergic contact dermatitis upon repeated exposure.[2]

The "Stop/Go" Decision Matrix: Before opening the vial, confirm you have the following engineering controls. If "No" to any, STOP .

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the lipophilic nature of the piperidine side chain, which may permeate rubber rapidly.[2]

PPE Selection Logic Flow

PPE_Selection cluster_legend Protocol Decision Start Start: PPE Selection State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Resp_Solid Respiratory: N95/P100 Mask (If outside hood) Solid->Resp_Solid Glove_Check Contact Duration? Solid->Glove_Check Resp_Liquid Respiratory: Half-mask w/ OV Cartridge (If volatile solvent) Liquid->Resp_Liquid Liquid->Glove_Check Incidental Incidental Contact (< 5 mins) Glove_Check->Incidental Prolonged Prolonged / Immersion (Synthesis/Extraction) Glove_Check->Prolonged Nitrile Standard Nitrile (0.11mm) Double Gloved Incidental->Nitrile Laminate Silver Shield / Laminate (Chemical Resistant) Prolonged->Laminate

Figure 1: PPE Decision Tree based on physical state and contact duration.[2] Note the escalation to Laminate gloves for prolonged handling.

Detailed PPE Specifications
Protection ZoneRequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.[1][2]1)Safety glasses are inadequate against basic amine splashes which can cause irreversible corneal opacity.[2]
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: <15 mins for chlorinated solvents (DCM).[2] Change outer glove immediately upon splash.[2]
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek Sleeves Protects wrists/forearms (the most common exposure site) from dust accumulation during weighing.[2]
Respiratory Fume Hood (Primary)If handling >1g powder outside a hood, use a P100 particulate respirator .
Part 3: Operational Protocol (Synthesis & Handling)
Workflow 1: Weighing & Solubilization

Objective: Minimize dust generation and inhalation risk.[2][3][5][6]

  • Preparation:

    • Place the balance inside the fume hood.[2] If vibration is an issue, use a static-free weighing funnel.

    • Pre-weigh the solvent (e.g., DMSO, Dichloromethane) in a tared vial to avoid transferring the solid powder repeatedly.

  • Transfer:

    • Use a disposable spatula.[2] Do NOT reuse spatulas to prevent cross-contamination.[2]

    • Scientific Insight: The piperidine moiety is hygroscopic.[2] Close the vial immediately to prevent "caking," which increases the risk of needing to chip the solid (creating aerosols).

  • Solubilization:

    • Add solvent to the solid.[2]

    • Caution: If using halogenated solvents (DCM), the permeation rate through nitrile increases. If a spill occurs on gloves, remove them immediately.[2]

Workflow 2: Emergency Spill Response

Scenario: 500 mg solid spill on benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Don double nitrile gloves and N95 respirator (if dust is airborne).[2]

  • Containment: Cover spill with damp paper towels (water-dampened) to prevent dust dispersion.[2]

  • Cleanup:

    • Scoop up material using the damp towels.[2]

    • Wipe surface with 1M HCl (dilute acid) to neutralize the basic piperidine residue.[2]

    • Final wipe with water.[2][3][5][6][7][8]

  • Disposal: Place all cleanup materials into a Solid Hazardous Waste bag.

Part 4: Waste Disposal & Deactivation

Proper categorization is critical to prevent regulatory violations and dangerous chemical reactions in waste drums.[2]

Chemical Classification:

  • Halogenated: Yes (Bromine atom).[2]

  • Organic: Yes.[2]

  • Basic: Yes (Piperidine amine).[2]

Disposal Decision Tree

Waste_Disposal Waste Waste Generation Type Type? Waste->Type Solid Solid Waste (Contaminated Gloves/Towels) Type->Solid Liquid Liquid Waste (Mother Liquors/Solutions) Type->Liquid Tag Labeling Requirement: 'Contains: 2-bromo... (Irritant, Basic)' Solid->Tag Halogen_Check Contains Halogenated Solvent (DCM/Chloroform)? Liquid->Halogen_Check Yes Yes Halogen_Check->Yes No No Halogen_Check->No Stream_A Stream A: Halogenated Organic (High BTU Incineration) Stream_A->Tag Stream_B Stream B: Non-Halogenated Organic (If dissolved in DMSO/MeOH) Stream_B->Tag Yes->Stream_A No->Stream_B

Figure 2: Waste stream segregation logic. The presence of the bromine atom and potential halogenated solvents dictates the disposal path.

Critical Disposal Rules:

  • Do NOT mix with Oxidizers: The amine functionality can react violently with strong oxidizers (e.g., Nitric Acid) to form unstable N-oxides or nitrosamines.[2]

  • Halogenated Stream: Even if dissolved in a non-halogenated solvent (like DMSO), the compound itself contains Bromine.[2] Default to the Halogenated Waste Stream to ensure high-temperature incineration, which prevents the formation of toxic dioxins/furans.[2]

References
  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: Benzamide (CAS 55-21-0).[1][2][4][5] Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: 2-bromo-N-ethylpropanamide (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved from [2]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[2] Standard Operating Procedure: Halogenated Organic Liquids Waste. Retrieved from [2]

  • Lund University. (2025).[2] Organic Solvent Waste Handling Guidelines. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.